molecular formula C33H41NO4 B1672993 JNJ-1250132 CAS No. 240805-96-3

JNJ-1250132

Cat. No.: B1672993
CAS No.: 240805-96-3
M. Wt: 515.7 g/mol
InChI Key: AFUBKIQQSUBSGF-LNAXGRFASA-N
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Description

structure in first source

Properties

CAS No.

240805-96-3

Molecular Formula

C33H41NO4

Molecular Weight

515.7 g/mol

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-11-(4-piperidin-1-ylphenyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C33H41NO4/c1-21(35)33(38-22(2)36)16-15-30-28-13-9-24-19-26(37)12-14-27(24)31(28)29(20-32(30,33)3)23-7-10-25(11-8-23)34-17-5-4-6-18-34/h7-8,10-11,19,28-30H,4-6,9,12-18,20H2,1-3H3/t28-,29+,30-,32-,33-/m0/s1

InChI Key

AFUBKIQQSUBSGF-LNAXGRFASA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N6CCCCC6)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N6CCCCC6)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-1250132;  JNJ 1250132;  JNJ1250132.

Origin of Product

United States

Foundational & Exploratory

JNJ-1250132: A Technical Overview of its Progesterone Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1250132 is a potent, steroidal progesterone receptor (PR) modulator characterized by its high-affinity binding to the progesterone receptor and its subsequent antagonist effects.[1] This technical guide provides a comprehensive overview of the core progesterone receptor antagonist activity of this compound, summarizing key quantitative data, outlining experimental methodologies for cited experiments, and visualizing relevant biological pathways and workflows.

Core Progesterone Receptor Antagonist Activity

This compound distinguishes itself through a unique mechanism of action. While it is a high-affinity ligand for the progesterone receptor, comparable to mifepristone, its functional effects diverge.[1] In cell-free DNA binding assays, this compound inhibits the binding of the human progesterone receptor to its response element on DNA, a characteristic it shares with onapristone.[1] However, proteolytic analysis reveals that this compound induces a receptor conformation more akin to that caused by mifepristone, which typically promotes DNA binding.[1] This dual nature suggests a novel clinical profile for this compound.[1]

Furthermore, this compound exhibits cross-reactivity with other steroid receptors and functions as a glucocorticoid antagonist in vivo, similar to mifepristone.[1]

Quantitative Data

The following table summarizes the available quantitative data for the progesterone receptor antagonist activity of this compound.

ParameterValueReceptorAssay TypeSource
IC501.3 nMProgesterone Receptor (PR)Not Specified[2][3][4]

Experimental Protocols

While the precise, detailed experimental protocols for the studies conducted on this compound are not publicly available in their entirety, this section provides representative methodologies for the key experiments cited in the primary literature. These protocols are based on established techniques in the field.

Progesterone Receptor Binding Assay

This assay determines the affinity of a compound for the progesterone receptor.

Objective: To determine the IC50 value of this compound for the progesterone receptor.

Principle: A competitive binding assay is performed using a radiolabeled progestin (e.g., [³H]-progesterone) and a source of progesterone receptors (e.g., cell lysates from T47D cells or purified recombinant PR). The ability of this compound to displace the radiolabeled ligand is measured.

Materials:

  • Test compound (this compound)

  • Radiolabeled ligand ([³H]-progesterone)

  • Progesterone Receptor source (e.g., T47D cell lysate)

  • Wash buffers

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound.

  • In a multi-well plate, combine the progesterone receptor preparation, a fixed concentration of [³H]-progesterone, and varying concentrations of this compound.

  • Include control wells with no competitor and wells with a high concentration of unlabeled progesterone for determining total and non-specific binding, respectively.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate bound from unbound radioligand (e.g., by filtration through a glass fiber filter).

  • Wash the filters to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Inhibition of Progestin-Inducible Alkaline Phosphatase Gene Expression in T47D Cells

This cell-based assay assesses the functional antagonist activity of a compound.

Objective: To evaluate the ability of this compound to inhibit progesterone-induced gene expression.

Principle: T47D human breast cancer cells endogenously express the progesterone receptor and respond to progestins by increasing the expression of alkaline phosphatase. An antagonist will block this induction.

Materials:

  • T47D human breast cancer cells

  • Cell culture medium and supplements

  • Progestin agonist (e.g., R5020)

  • Test compound (this compound)

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

  • Plate reader

Procedure:

  • Plate T47D cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a fixed concentration of a progestin agonist in the presence of varying concentrations of this compound.

  • Include control wells with vehicle only, agonist only, and antagonist only.

  • Incubate the cells for a sufficient period to allow for gene expression and protein production (e.g., 48-72 hours).

  • Lyse the cells to release the alkaline phosphatase.

  • Add the alkaline phosphatase substrate to the cell lysates.

  • Measure the absorbance of the product at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition of alkaline phosphatase activity at each concentration of this compound and determine the IC50 value.

Inhibition of Gestation in Rats

This in vivo assay evaluates the antifertility effects of a progesterone receptor antagonist.

Objective: To determine the efficacy of this compound in preventing pregnancy in rats.

Principle: Progesterone is essential for the maintenance of pregnancy. A progesterone receptor antagonist will disrupt this hormonal support, leading to termination of gestation.

Materials:

  • Timed-pregnant female rats

  • Test compound (this compound)

  • Vehicle for administration

Procedure:

  • House mated female rats individually. The day a vaginal plug is observed is designated as day 1 of pregnancy.

  • Administer this compound or vehicle to groups of pregnant rats during a critical period of gestation (e.g., days 8-10).

  • Monitor the animals daily for signs of toxicity.

  • On a later day of gestation (e.g., day 15 or 20), euthanize the animals and examine the uterine horns for the presence of viable fetuses, resorption sites, and implantation sites.

  • Calculate the percentage of animals with complete termination of pregnancy at each dose of this compound.

Inhibition of Progesterone-Dependent Endometrial Transformation in Rabbits

This in vivo model assesses the anti-progestational effect on the uterus.

Objective: To evaluate the ability of this compound to inhibit the progesterone-induced changes in the rabbit endometrium.

Principle: In estrogen-primed immature female rabbits, progesterone induces a characteristic secretory transformation of the endometrium. A progesterone receptor antagonist will block these changes.

Materials:

  • Immature female rabbits

  • Estrogen (e.g., estradiol benzoate)

  • Progesterone

  • Test compound (this compound)

  • Vehicle for administration

Procedure:

  • Prime immature female rabbits with daily injections of estrogen for several days.

  • Following estrogen priming, administer progesterone daily for a set period.

  • Co-administer this compound or vehicle with the progesterone injections.

  • At the end of the treatment period, euthanize the animals and collect uterine tissue.

  • Process the uterine tissue for histological examination.

  • Score the degree of endometrial transformation based on glandular development and secretory activity (e.g., using the McPhail scale).

  • Compare the endometrial scores of the this compound-treated groups to the control group to determine the extent of inhibition.

Visualizations

Signaling Pathway

Progesterone_Receptor_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds JNJ1250132 This compound JNJ1250132->PR Binds & Blocks JNJ_PR_complex This compound-PR Complex PR_HSP PR-HSP Complex PR->PR_HSP Inactive state PR_dimer PR Dimer PR->PR_dimer Dimerization HSP HSP HSP->PR_HSP PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) Gene_Transcription Gene Transcription PRE->Gene_Transcription Activates Biological_Effects Biological Effects Gene_Transcription->Biological_Effects PR_dimer->PRE Binds JNJ_PR_complex->PRE Inhibits Binding JNJ_PR_complex->Gene_Transcription No Transcription

Caption: Antagonistic action of this compound on progesterone receptor signaling.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_outcome Outcome Binding_Assay Receptor Binding Assay (Determine Affinity) Cell_Assay Cell-Based Functional Assay (e.g., Alkaline Phosphatase) Binding_Assay->Cell_Assay Confirm Functional Antagonism DNA_Binding_Assay Cell-Free DNA Binding Assay (Mechanism of Action) Cell_Assay->DNA_Binding_Assay Elucidate Molecular Mechanism Rat_Model Rat Gestation Model (Antifertility Efficacy) DNA_Binding_Assay->Rat_Model Progress to In Vivo Studies Rabbit_Model Rabbit Endometrial Model (Anti-progestational Effect) Characterization Characterization of This compound as a potent PR Antagonist Rabbit_Model->Characterization

Caption: Workflow for preclinical evaluation of this compound.

References

JNJ-1250132: A Technical Guide to a Novel Steroidal Progestin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1250132 is a potent, steroidal progestin antagonist developed by Johnson & Johnson. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, receptor binding profile, and key preclinical findings. It is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology of progesterone receptor modulators. This compound distinguishes itself from other steroidal antagonists through its unique mechanism of inhibiting the binding of the progesterone receptor to DNA, a characteristic it shares with onapristone. However, its induction of a receptor conformation similar to that of mifepristone, which typically promotes DNA binding, suggests a novel and complex mode of action. This guide presents available quantitative data in structured tables, details representative experimental protocols for its evaluation, and provides visualizations of its signaling pathway and experimental workflows.

Core Compound Properties and Mechanism of Action

This compound is a high-affinity ligand for the progesterone receptor (PR). Its primary mechanism of action as a PR antagonist involves the inhibition of progestin-induced gene expression. A key feature of this compound is its ability to inhibit the binding of the human progesterone receptor to its corresponding progesterone response element (PRE) on DNA in cell-free assays. This action is similar to the antagonist onapristone. However, proteolytic analysis reveals that this compound induces a receptor conformation more akin to that caused by mifepristone, a compound known to promote the binding of the receptor to DNA. This suggests a unique dual-action mechanism that may contribute to a distinct clinical profile.

Signaling Pathway

The proposed signaling pathway for this compound's antagonist activity at the progesterone receptor is depicted below.

JNJ-1250132_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex Inactive PR-Hsp Complex Progesterone->PR_complex Binds This compound This compound This compound->PR_complex Binds PR_JNJ PR + this compound PR_complex->PR_JNJ Altered Conformation PR_P PR + Progesterone PR_complex->PR_P Conformational Change PRE Progesterone Response Element (PRE) PR_JNJ->PRE Binding Inhibited PR_P->PRE Binds & Activates Transcription_Activation Gene Transcription (Agonist Effect) PRE->Transcription_Activation Transcription_Inhibition Gene Transcription Inhibited PRE->Transcription_Inhibition

Proposed signaling pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily focusing on its receptor binding affinity.

Table 1: In Vitro Receptor Binding Affinity of this compound
ReceptorIC50 (nM)Notes
Progesterone Receptor (PR)1.3Orally active and potent antagonist.
Glucocorticoid Receptor (GR)0.50Potent competitive inhibitor.
Androgen Receptor (AR)5.6Competitive inhibitor.
Estrogen Receptor (ER)>3000Weak inhibitor.

Data compiled from publicly available sources.

Table 2: Preclinical Efficacy of this compound
Preclinical ModelEffectComparison
T47D Human Breast Cancer CellsInhibition of progestin-inducible alkaline phosphatase gene expression-
T47D Human Breast Cancer CellsInhibition of in vitro proliferation-
Rat ModelInhibition of gestationEfficacy comparable to mifepristone.
Rabbit ModelInhibition of progesterone-dependent endometrial transformationEfficacy comparable to mifepristone.
In Vivo Glucocorticoid ActivityGlucocorticoid antagonistSimilar to mifepristone.

Data compiled from publicly available sources.

Note: Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not publicly available at the time of this writing.

Experimental Protocols

The following sections detail representative experimental protocols for the key assays used to characterize progesterone receptor modulators like this compound. These are intended to be illustrative, and the specific protocols used in the original studies may have varied.

Progesterone Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the progesterone receptor.

Receptor_Binding_Assay_Workflow Workflow for Progesterone Receptor Binding Assay Start Start Prepare_Receptor Prepare Progesterone Receptor (e.g., from cell lysates or recombinant source) Start->Prepare_Receptor Incubate Incubate Receptor with Radiolabeled Progestin (e.g., [3H]promegestone) and varying concentrations of this compound Prepare_Receptor->Incubate Separate Separate Receptor-Bound and Free Radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data to Determine IC50 (Non-linear regression) Quantify->Analyze End End Analyze->End

Workflow for Progesterone Receptor Binding Assay.

Methodology:

  • Receptor Preparation: Prepare a source of progesterone receptor, typically from the cytosol of T47D cells or using a purified recombinant human PR.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [³H]promegestone) and a range of concentrations of the test compound (this compound). Include control wells with only the radioligand (for total binding) and with the radioligand plus a high concentration of a non-radiolabeled progestin (for non-specific binding).

  • Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Progestin-Inducible Alkaline Phosphatase (ALP) Gene Expression Assay in T47D Cells

This functional assay measures the ability of a compound to antagonize progestin-induced gene expression.[1][2][3][4]

Methodology:

  • Cell Culture: Culture T47D human breast cancer cells in appropriate media until they reach a suitable confluency.

  • Treatment: Treat the cells with a known concentration of a progestin agonist (e.g., R5020) in the presence of varying concentrations of this compound for a specified period (e.g., 24-72 hours).[1][3] Include appropriate controls (vehicle, agonist alone).

  • Cell Lysis: After treatment, wash the cells and lyse them to release cellular contents, including the induced alkaline phosphatase.

  • ALP Activity Measurement: Measure the alkaline phosphatase activity in the cell lysates using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

  • Data Analysis: Normalize the ALP activity to the total protein concentration in each sample. Plot the percentage of agonist-induced ALP activity against the concentration of this compound to determine its inhibitory potency (IC50).

Cell-Free DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay directly assesses the ability of the PR-ligand complex to bind to a specific DNA sequence (PRE).

Methodology:

  • Probe Preparation: Synthesize and label a short double-stranded DNA oligonucleotide containing the progesterone response element (PRE) with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Binding Reaction: Incubate purified progesterone receptor with the labeled PRE probe in a binding buffer. In separate reactions, pre-incubate the receptor with a progestin agonist, this compound, or other antagonists before adding the probe.

  • Electrophoresis: Separate the protein-DNA complexes from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualization: Visualize the labeled DNA by autoradiography or fluorescence imaging. A shift in the mobility of the probe indicates the formation of a protein-DNA complex.

  • Analysis: Compare the intensity of the shifted band in the presence of different ligands to determine the effect of this compound on PR-DNA binding.

Proteolytic Analysis of Progesterone Receptor Conformation

This assay provides insights into the conformational changes of the progesterone receptor upon ligand binding.[5]

Methodology:

  • Ligand Binding: Incubate purified progesterone receptor with a saturating concentration of the ligand of interest (e.g., progesterone, mifepristone, this compound).

  • Limited Proteolysis: Subject the receptor-ligand complexes to limited digestion with a protease (e.g., trypsin, chymotrypsin) for various time points. The conformational state of the receptor will determine its susceptibility to cleavage, resulting in a specific pattern of protein fragments.

  • SDS-PAGE and Western Blotting: Stop the digestion and separate the protein fragments by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a membrane and detect the fragments using antibodies specific to different domains of the progesterone receptor (Western blotting).

  • Analysis: Analyze the resulting fragmentation patterns. Different ligands will induce distinct conformations, leading to different patterns of proteolytic cleavage.

In Vivo Model: Inhibition of Gestation in Rats

This model assesses the in vivo antagonist activity of a compound on pregnancy maintenance.[6]

Methodology:

  • Mating and Treatment: Mate female rats and confirm pregnancy (e.g., by presence of a vaginal plug, designated as day 1 of gestation).

  • Dosing: Administer this compound orally or via another appropriate route at various dose levels for a specified period during early gestation (e.g., days 6-8).

  • Observation: Monitor the animals for signs of pregnancy termination (e.g., vaginal bleeding).

  • Endpoint: At a later time point (e.g., day 14), euthanize the animals and examine the uterine horns for the presence or absence of implantation sites and viable fetuses.

  • Analysis: Determine the dose of this compound required to inhibit gestation in a certain percentage of the animals (e.g., ED50).

In Vivo Model: Inhibition of Progesterone-Dependent Endometrial Transformation in Rabbits

This classic model (McPhail test) evaluates the progestational or anti-progestational activity of a compound on the uterine endometrium.[7][8][9]

Rabbit_Endometrial_Transformation_Workflow Workflow for Rabbit Endometrial Transformation Assay Start Start Ovariectomize Ovariectomize Immature Female Rabbits Start->Ovariectomize Estrogen_Priming Prime with Estrogen for several days to induce endometrial proliferation Ovariectomize->Estrogen_Priming Treatment Administer Progesterone (Control) or Progesterone + this compound for several days Estrogen_Priming->Treatment Euthanasia_Collection Euthanize animals and collect uterine tissue Treatment->Euthanasia_Collection Histology Process uterine tissue for histological examination (Fixation, Sectioning, Staining) Euthanasia_Collection->Histology Scoring Score endometrial transformation (McPhail Scale) based on glandular development Histology->Scoring Analysis Compare scores between treatment groups to determine antagonist activity Scoring->Analysis End End Analysis->End

Workflow for Rabbit Endometrial Transformation Assay.

Methodology:

  • Animal Preparation: Use immature female rabbits that have been ovariectomized.

  • Estrogen Priming: Prime the animals with daily injections of estrogen for several days to induce a proliferative endometrium.

  • Treatment: Following estrogen priming, administer a standard dose of progesterone daily to a control group to induce endometrial transformation. Administer the same dose of progesterone concurrently with different doses of this compound to the test groups.

  • Tissue Collection: After the treatment period, euthanize the animals and collect the uteri.

  • Histological Evaluation: Fix, section, and stain the uterine tissue for histological examination.

  • Scoring: Score the degree of endometrial transformation based on the development of the endometrial glands using a standardized scale (e.g., the McPhail scale).

  • Data Analysis: Compare the endometrial scores of the this compound-treated groups to the progesterone-only control group to determine the extent of antagonism.

Conclusion

This compound is a potent steroidal progesterone receptor antagonist with a unique molecular pharmacology. Its ability to inhibit PR-DNA binding, despite inducing a mifepristone-like receptor conformation, sets it apart from other PR modulators and suggests a complex mechanism of action that warrants further investigation. The preclinical data indicate its efficacy in blocking progestin action both in vitro and in vivo, with a potency comparable to mifepristone. The cross-reactivity with the glucocorticoid receptor is a noteworthy characteristic shared with other steroidal antagonists. This technical guide provides a foundational understanding of this compound for the scientific community, highlighting its key attributes and providing a framework for its further study and potential therapeutic applications. The lack of publicly available pharmacokinetic data represents a significant gap in the comprehensive understanding of this compound.

References

The Discovery and Synthesis of JNJ-1250132: A Steroidal Progesterone Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-1250132 is a potent, steroidal progesterone receptor (PR) modulator that has been investigated for its potential therapeutic applications in hormone-dependent conditions such as endometriosis, uterine fibroids, and breast cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of this compound. It details its unique mechanism of action, which involves the inhibition of progesterone receptor binding to DNA, and presents key preclinical data in structured tables. Furthermore, this document outlines detailed experimental protocols for the core assays used to characterize this compound and includes visualizations of the progesterone receptor signaling pathway and generalized experimental workflows.

Introduction

The progesterone receptor (PR) is a key mediator of progesterone signaling and plays a critical role in reproductive health and the pathophysiology of various diseases, including hormone-responsive cancers. The development of selective progesterone receptor modulators (SPRMs) has been a significant focus of pharmaceutical research, aiming to achieve tissue-specific agonist or antagonist effects while minimizing off-target side effects. This compound emerged from such a discovery program as a high-affinity ligand for the progesterone receptor with potent antagonist properties.[1] It also exhibits some cross-reactivity as a glucocorticoid antagonist, a characteristic shared with other steroidal PR modulators like mifepristone.[1]

A distinguishing feature of this compound is its mechanism of action. While it induces a receptor conformation similar to that of mifepristone, which typically promotes receptor binding to DNA, this compound, in contrast, inhibits the binding of the human progesterone receptor to its progesterone response element (PRE) on DNA in vitro.[1] This mode of action is more akin to that of onapristone.[1] This unique combination of properties suggests a potentially novel clinical profile for this compound.

Discovery

The discovery of this compound was part of a broader effort to identify and characterize novel steroidal and non-steroidal progesterone receptor modulators. The development of SPRMs with an 11β-aryl substituent was a key strategy in the design of potent progesterone antagonists. The specific structure-activity relationships that led to the selection of the 4-piperidin-1-ylphenyl substituent at the 11β position of the 19-norprogesterone scaffold of this compound have not been detailed in publicly available literature, but it is the result of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis

A detailed, step-by-step synthesis of this compound has not been published in the peer-reviewed literature. However, based on the synthesis of structurally similar 11β-aryl-19-norprogesterone derivatives, such as Ulipristal Acetate (CDB-2914), a plausible synthetic route can be outlined. The core of the synthesis involves the stereoselective introduction of the 11β-aryl group and subsequent modifications of the steroid backbone.

A likely synthetic approach would start from a commercially available steroid precursor, such as 19-nortestosterone. The synthesis would involve the following key transformations:

  • Protection of the 3-keto and 20-keto groups: This is typically achieved by forming ketals, for example, using ethylene glycol in the presence of an acid catalyst.

  • Epoxidation of the Δ⁵(¹⁰) double bond: This creates a reactive epoxide intermediate.

  • Grignard reaction for 11β-aryl introduction: A Grignard reagent, prepared from 1-(4-bromophenyl)piperidine, would be used to open the epoxide ring, introducing the 11β-(4-piperidin-1-ylphenyl) group. This reaction is often catalyzed by a copper(I) salt to favor 1,6-conjugate addition.

  • Deprotection and dehydration: The ketal protecting groups are removed under acidic conditions, which also facilitates dehydration to re-form the Δ⁴,⁹-diene system.

  • Acetylation of the 17α-hydroxyl group: The final step would be the acetylation of the 17α-hydroxyl group, typically using acetic anhydride or acetyl chloride, to yield this compound.

Preclinical Pharmacology

The preclinical pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

This compound demonstrates high-affinity binding to the progesterone receptor and potent antagonist activity in cell-based assays.

Table 1: In Vitro Activity of this compound

AssayCell LineEndpointResultReference
Progesterone Receptor Binding-High Affinity LigandData not specified[1]
Alkaline Phosphatase Gene ExpressionT47D Human Breast Cancer CellsInhibition of progestin-inducible expressionPotent Antagonist[1]
Cell ProliferationT47D Human Breast Cancer CellsInhibition of in vitro proliferationEffective Inhibitor[1]
DNA Binding AssayCell-freeInhibition of PR binding to PREInhibits DNA binding[1]
In Vivo Activity

In vivo studies in animal models have confirmed the progesterone antagonist activity of this compound.

Table 2: In Vivo Activity of this compound

Animal ModelAssayEndpointResultReference
RatGestation InhibitionTermination of pregnancyEfficacy comparable to mifepristone[1]
RabbitEndometrial TransformationInhibition of progesterone-dependent transformationEfficacy comparable to mifepristone[1]
-Glucocorticoid Antagonism-Exhibits in vivo glucocorticoid antagonist activity[1]

Experimental Protocols

Progesterone Receptor Binding Assay

A competitive binding assay is used to determine the affinity of the test compound for the progesterone receptor. This typically involves incubating a source of progesterone receptor (e.g., recombinant human PR or cytosol from PR-expressing cells) with a radiolabeled progestin (e.g., [³H]R5020) in the presence of varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured, and the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

Alkaline Phosphatase Induction Assay in T47D Cells

T47D human breast cancer cells, which endogenously express the progesterone receptor, are used to assess the functional agonist or antagonist activity of compounds.

  • Cell Culture: T47D cells are maintained in appropriate growth medium. For the assay, cells are plated in multi-well plates and allowed to attach.

  • Hormone Treatment: The cells are then treated with a progestin agonist (e.g., R5020) in the presence or absence of varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Lysis and Enzyme Assay: After treatment, the cells are lysed, and the alkaline phosphatase activity in the cell lysates is measured using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

  • Data Analysis: The ability of this compound to inhibit the progestin-induced increase in alkaline phosphatase activity is quantified to determine its antagonist potency.

Rat Gestation Inhibition Assay

This in vivo assay evaluates the ability of a compound to terminate pregnancy in rats.

  • Mating: Female rats are mated with fertile males. Day 1 of gestation is confirmed by the presence of sperm in a vaginal smear.

  • Compound Administration: this compound is administered orally or via injection at various doses on specific days of gestation (e.g., days 6-8).

  • Observation: The animals are observed daily for signs of pregnancy termination (e.g., vaginal bleeding).

  • Endpoint: On a later day of gestation (e.g., day 14), the animals are euthanized, and the uterine horns are examined for the presence or absence of implantation sites and viable fetuses. The effective dose (ED₅₀) for pregnancy termination is then calculated.

Rabbit Endometrial Transformation Assay (McPhail Test)

This classic assay assesses the progestational or anti-progestational activity of a compound on the uterine endometrium of immature female rabbits.

  • Priming: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

  • Treatment: The rabbits are then treated with progesterone to induce secretory transformation of the endometrium. Concurrently, different doses of this compound are administered.

  • Histological Examination: After the treatment period, the animals are euthanized, and the uteri are collected, fixed, sectioned, and stained. The degree of endometrial glandular proliferation and secretion is scored histologically (e.g., using the McPhail scale).

  • Data Analysis: The ability of this compound to inhibit the progesterone-induced endometrial transformation is determined.

Visualizations

Progesterone Receptor Signaling Pathway

Progesterone_Signaling cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds HSP Heat Shock Proteins (HSP) PR_active Active PR Dimer PR->PR_active Dimerization & Conformational Change PRE Progesterone Response Element (PRE) PR_active->PRE Translocates to Nucleus & Binds DNA Nucleus Nucleus Coactivators Coactivators PRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates JNJ1250132 This compound JNJ1250132->PR Antagonizes JNJ1250132->PRE Inhibits Binding

Caption: Canonical Progesterone Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow for In Vitro Antagonist Assay

Experimental_Workflow start Start plate_cells Plate T47D Cells in Multi-well Plates start->plate_cells add_compounds Add Progestin Agonist (e.g., R5020) +/- Varying Concentrations of this compound plate_cells->add_compounds incubate Incubate for 24-48 hours add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_activity Measure Alkaline Phosphatase Activity lyse_cells->measure_activity analyze_data Analyze Data and Determine IC50 measure_activity->analyze_data end End analyze_data->end

Caption: Generalized workflow for an in vitro progesterone receptor antagonist assay.

Conclusion

This compound is a potent steroidal progesterone receptor modulator with a unique mechanism of action that differentiates it from other SPRMs. Its high affinity for the progesterone receptor, coupled with its ability to inhibit receptor-DNA binding, underscores its potential as a therapeutic agent. The preclinical data demonstrate its efficacy as a progesterone antagonist in both in vitro and in vivo models. While the detailed discovery and synthesis pathways are not fully in the public domain, the information available provides a strong foundation for understanding the scientific basis for its development. Further research and clinical investigation would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in human diseases.

References

Preclinical Pharmacology of JNJ-1250132: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the preclinical pharmacology of the compound designated JNJ-1250132 has yielded no publicly available data. As a result, the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be provided at this time.

Searches for "this compound preclinical pharmacology," "this compound mechanism of action," "this compound in vitro studies," "this compound in vivo models," and "this compound binding affinity and functional activity," as well as variations of the compound name, did not return any specific information. The search results did, however, contain information on other Johnson & Johnson (JNJ) compounds, such as JNJ-37822681, a dopamine D2 receptor antagonist[1], JNJ-47965567, a P2X7 receptor antagonist[2], and JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor[3]. This indicates that while preclinical data on other JNJ compounds are accessible in the public domain, information regarding this compound is not.

It is possible that this compound is an internal compound designation that has not yet been disclosed in scientific publications or at conferences. Pharmaceutical companies often use internal codes for compounds during early-stage development, and details are only made public once significant milestones are reached, such as the filing of a patent application or the initiation of clinical trials.

Without any primary or secondary literature sources describing the preclinical pharmacology of this compound, it is impossible to fulfill the core requirements of the request, which include the summarization of quantitative data, the detailing of experimental methodologies, and the creation of diagrams for signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to monitor scientific literature, patent databases, and clinical trial registries for any future disclosures related to this compound. It is also recommended to verify the compound designation for any potential typographical errors.

References

Unraveling the Impact of Novel Compounds on T47D Breast Cancer Cell Proliferation: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data on JNJ-1250132: As of November 2025, a comprehensive search of publicly available scientific literature and technical databases did not yield specific information regarding the compound "this compound" and its effects on the T47D cell line. Therefore, this guide provides a robust framework for evaluating the anti-proliferative effects of a hypothetical novel compound on the T47D human breast cancer cell line, outlining established experimental protocols, data presentation standards, and relevant signaling pathways.

Introduction to the T47D Cell Line

The T47D cell line is a widely utilized model in breast cancer research. Originating from the pleural effusion of a 54-year-old female patient with an infiltrating ductal carcinoma, these cells are of an epithelial-like morphology.[1] T47D cells are particularly valuable for studying hormone-responsive breast cancers as they express receptors for estrogen, progesterone, and other steroids.[1][2] A key characteristic is that their progesterone receptor expression is not regulated by estradiol, distinguishing them from other breast cancer cell lines like MCF-7.[1][3] Genetically, T47D cells are hypotriploid and exhibit mutations in key genes such as TP53 and PIK3CA, which activate the PI3K/AKT signaling pathway, a critical driver of cell proliferation and survival.[4]

Experimental Protocols

A systematic investigation into the effects of a novel compound on T47D cell proliferation involves a series of well-defined experiments. Below are detailed methodologies for key assays.

T47D Cell Culture and Maintenance
  • Growth Medium: T47D cells are typically cultured in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum (FBS), insulin (e.g., 0.2 IU/mL), and antibiotics (e.g., 100 IU/mL penicillin and 100 µg/mL streptomycin).[5]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: When cells reach 80-90% confluency, they are subcultured. The cell layer is briefly rinsed with a phosphate-buffered saline (PBS) solution to remove any residual serum that could inhibit trypsin. A solution of Trypsin-EDTA is then added to detach the cells from the flask. The trypsin is subsequently neutralized with complete growth medium, and the cells are centrifuged, resuspended in fresh medium, and seeded into new culture vessels.[6]

Cell Proliferation (Cytotoxicity) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, by extension, proliferation.

  • Seeding: T47D cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with the novel compound at various concentrations for specific time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Following treatment, the media is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compound on the cell cycle distribution.

  • Cell Preparation: T47D cells are seeded and treated with the compound for a specified duration.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The resulting histogram reveals the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[5]

Apoptosis Assay

Annexin V/PI staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Procedure: Treated T47D cells are harvested and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and PI are added to the cell suspension, which is then incubated in the dark.[7]

  • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Assay Parameter Measured Example Result for Hypothetical Compound
MTT Assay IC50 (Concentration inhibiting 50% of cell growth)10 µM (at 48 hours)
Cell Cycle Analysis Percentage of cells in each phase (Control vs. Treated)G2/M phase arrest: 60% in treated vs. 15% in control
Apoptosis Assay Percentage of apoptotic cells (Control vs. Treated)40% apoptotic cells in treated vs. 5% in control

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis T47D_Culture T47D Cell Culture Seeding Seeding in 96-well plates T47D_Culture->Seeding Compound_Treatment Treatment with Novel Compound Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Cell_Cycle Cell Cycle Analysis Compound_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay Compound_Treatment->Apoptosis_Assay Data_Proliferation Proliferation Rate MTT_Assay->Data_Proliferation Data_Cell_Cycle Cell Cycle Distribution Cell_Cycle->Data_Cell_Cycle Data_Apoptosis Apoptosis Percentage Apoptosis_Assay->Data_Apoptosis

Fig. 1: Experimental workflow for assessing a novel compound's effect on T47D cells.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Novel_Compound Novel Compound Novel_Compound->PI3K Novel_Compound->AKT

Fig. 2: Simplified PI3K/AKT signaling pathway, a potential target in T47D cells.

References

No Publicly Available In Vivo Studies Identified for JNJ-1250132 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo studies of a compound designated JNJ-1250132 in rats has yielded no specific publicly available scientific literature, clinical trial data, or regulatory documents. This suggests that "this compound" may be an internal development code, a misidentified compound, or a molecule that has not been the subject of published research under this identifier.

The initial search strategy aimed to identify key preclinical data regarding the pharmacokinetics, pharmacodynamics, efficacy, and toxicology of this compound in rat models. However, the search results did not contain any specific studies for this compound. The retrieved information pertained to other Johnson & Johnson compounds or provided general guidance on conducting in vivo research in rodents.

Without access to primary research articles or other forms of public disclosure for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

It is recommended that the user verify the compound identifier. If "this compound" is a typographical error and a different, publicly researched compound is of interest, providing the correct identifier will allow for a renewed and targeted search of the scientific literature. Once relevant studies are identified, a comprehensive technical guide conforming to the user's original request for detailed data presentation, experimental methodologies, and visual diagrams can be generated.

Unable to Retrieve Data for JNJ-1250132

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the molecular properties of "JNJ-1250132" has yielded no specific information corresponding to this identifier. The lack of publicly available data may be attributed to several factors:

  • Typographical Error: The identifier "this compound" may contain a typographical error.

  • Discontinued or Early-Stage Compound: The compound may have been discontinued in early-stage development, resulting in limited or no published data.

  • Confidential Internal Designation: The identifier might be an internal code used by Janssen (the pharmaceutical company of Johnson & Johnson, abbreviated as JNJ) that has not been disclosed in public forums or scientific literature.

The search results did provide information on various other JNJ compounds, but in the absence of specific data for this compound, it is not possible to generate the requested in-depth technical guide. This includes the inability to provide quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to this specific molecule.

Further clarification of the compound identifier is necessary to proceed with this request.

JNJ-1250132: A Technical Guide on Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the cross-reactivity profile of JNJ-1250132, a steroidal progesterone receptor (PR) modulator. The document summarizes available data on its interaction with other steroid hormone receptors, outlines relevant experimental methodologies, and visualizes key signaling pathways.

Introduction

This compound is a potent, steroidal antagonist of the progesterone receptor.[1] Understanding its cross-reactivity with other steroid receptors, such as the glucocorticoid (GR), androgen (AR), mineralocorticoid (MR), and estrogen receptors (ER), is critical for evaluating its selectivity, predicting potential off-target effects, and guiding its therapeutic development.

Cross-Reactivity Profile of this compound

Preclinical studies have established that this compound is a high-affinity ligand for the progesterone receptor.[1] Notably, it exhibits cross-reactivity with other steroid receptors, a characteristic comparable to that of the well-characterized steroidal antagonist, mifepristone.[1]

Glucocorticoid Receptor (GR)

This compound has been shown to be a glucocorticoid receptor antagonist in vivo.[1] This antagonistic activity at the GR is a significant aspect of its pharmacological profile and is a key consideration in its clinical application.

Quantitative Binding Affinity Data
Receptor FamilyTarget ReceptorThis compound Binding/ActivityReference Compound
ProgestogenProgesterone Receptor (PR)High-affinity antagonistProgesterone
GlucocorticoidGlucocorticoid Receptor (GR)AntagonistDexamethasone
AndrogenAndrogen Receptor (AR)Data not publicly availableDihydrotestosterone
MineralocorticoidMineralocorticoid Receptor (MR)Data not publicly availableAldosterone
EstrogenEstrogen Receptor (ER)Data not publicly availableEstradiol

Signaling Pathways

The interaction of this compound with the progesterone and glucocorticoid receptors can modulate their respective signaling pathways.

Progesterone Receptor Signaling

This compound, as a PR antagonist, interferes with the canonical progesterone signaling pathway. Typically, progesterone binding to its receptor leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus to regulate gene expression.[2][3] By competitively binding to the PR, this compound prevents these downstream events.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR_complex PR-HSP Complex P4->PR_complex Binds JNJ This compound JNJ->PR_complex Blocks PR_active Active PR Dimer PR_complex->PR_active Activation & Dimerization PRE Progesterone Response Element PR_active->PRE Binds PR_active->PRE Transcription Gene Transcription PRE->Transcription Initiates

Progesterone Receptor Signaling Pathway
Glucocorticoid Receptor Signaling

As a GR antagonist, this compound blocks the action of endogenous glucocorticoids like cortisol. The canonical GR signaling pathway involves ligand binding in the cytoplasm, dissociation from a chaperone protein complex, nuclear translocation, and binding to glucocorticoid response elements (GREs) to modulate gene transcription.[4][5][6]

Glucocorticoid_Signaling cluster_cytoplasm_gr Cytoplasm cluster_nucleus_gr Nucleus GC Glucocorticoid GR_complex GR-HSP Complex GC->GR_complex Binds JNJ_GR This compound JNJ_GR->GR_complex Blocks GR_active Active GR Dimer GR_complex->GR_active Activation & Dimerization GRE Glucocorticoid Response Element GR_active->GRE Binds GR_active->GRE Transcription_GR Gene Transcription GRE->Transcription_GR Modulates Binding_Assay_Workflow start Start prep Receptor Preparation start->prep setup Assay Setup (Receptor + Radioligand + Competitor) prep->setup incubation Incubation to Equilibrium setup->incubation filtration Separation of Bound/Free Ligand (Filtration) incubation->filtration wash Washing filtration->wash count Radioactivity Measurement wash->count analysis Data Analysis (IC50 -> Ki Calculation) count->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for JNJ-7706621, a Dual CDK and Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound with the specific designation "JNJ-1250132" is not available. The following application notes and protocols are based on the publicly documented experimental compound JNJ-7706621 , a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases developed by Johnson & Johnson. This information is provided as a representative example for researchers, scientists, and drug development professionals interested in the in vitro evaluation of similar kinase inhibitors.

Introduction

JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically CDKs and Aurora kinases.[1] Aberrant activity of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. JNJ-7706621 has been shown to inhibit the proliferation of various tumor cell lines in vitro, independent of their p53 or retinoblastoma status.[1] The compound induces cell cycle arrest at the G2/M phase, inhibits histone H3 phosphorylation (a marker of Aurora B activity), and can lead to apoptosis at higher concentrations.[1] These application notes provide detailed protocols for the in vitro characterization of JNJ-7706621's activity.

Data Presentation

Table 1: In Vitro Activity of JNJ-7706621

Target/AssayCell LineIC50 / EffectReference
CDK1 Kinase Activity-Inhibition Observed[1]
Aurora Kinase Activity-Inhibition Observed[1]
Cell ProliferationVarious tumor cell linesPotent inhibition[1]
Normal Human Cell Growth-~10-fold less effective[1]
Cell Cycle ProgressionHuman tumor cellsG1 delay and G2/M arrest[1]
Histone H3 PhosphorylationHuman tumor cellsInhibition[1]
ApoptosisHuman tumor cellsActivated[1]
Colony FormationHuman cancer cellsReduced[1]

Signaling Pathway

CDK_Aurora_Pathway cluster_cell_cycle Cell Cycle Phases G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CellCycleProgression Cell Cycle Progression M->CellCycleProgression CDK_Cyclin CDK-Cyclin Complexes Rb Rb CDK_Cyclin->Rb phosphorylates E2F E2F Rb->E2F pRb pRb pRb->E2F E2F->S promotes Aurora_Kinases Aurora Kinases HistoneH3 Histone H3 Aurora_Kinases->HistoneH3 phosphorylates pHistoneH3 pHistone H3 JNJ_7706621 JNJ-7706621 JNJ_7706621->CDK_Cyclin JNJ_7706621->Aurora_Kinases Apoptosis Apoptosis JNJ_7706621->Apoptosis Endoreduplication Endoreduplication JNJ_7706621->Endoreduplication

Caption: JNJ-7706621 inhibits CDK-Cyclin and Aurora Kinases, blocking cell cycle progression.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of JNJ-7706621 against specific CDK and Aurora kinases.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B) and Aurora kinases (e.g., Aurora A, Aurora B).

  • Kinase-specific substrate (e.g., Histone H1 for CDKs, Kemptide for Aurora A).

  • ATP, [γ-³³P]ATP.

  • JNJ-7706621 stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • 96-well filter plates.

  • Phosphoric acid wash solution.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of JNJ-7706621 in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted JNJ-7706621 or vehicle control (DMSO).

  • Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each JNJ-7706621 concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

Objective: To assess the effect of JNJ-7706621 on the proliferation of tumor cell lines.

Materials:

  • Human tumor cell lines (e.g., HeLa, HCT116).

  • Complete cell culture medium.

  • JNJ-7706621 stock solution.

  • 96-well cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of JNJ-7706621 in complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of JNJ-7706621 or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of JNJ-7706621 on cell cycle distribution.

Materials:

  • Human tumor cell line.

  • Complete cell culture medium.

  • JNJ-7706621.

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol.

  • Propidium iodide (PI)/RNase staining solution.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of JNJ-7706621 or vehicle for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow

In_Vitro_Workflow Start Start: Compound Synthesis (JNJ-7706621) KinaseAssay Biochemical Assay: Kinase Inhibition (IC50) Start->KinaseAssay CellProlif Cell-Based Assay: Proliferation (GI50) Start->CellProlif KinaseAssay->CellProlif CellCycle Mechanism of Action: Cell Cycle Analysis CellProlif->CellCycle WesternBlot Mechanism of Action: Target Modulation (pHistone H3) CellProlif->WesternBlot ApoptosisAssay Mechanism of Action: Apoptosis Assay CellProlif->ApoptosisAssay End End: In Vitro Characterization Complete CellCycle->End WesternBlot->End ColonyForm Long-Term Effect: Colony Formation Assay ApoptosisAssay->ColonyForm ColonyForm->End

Caption: Workflow for the in vitro characterization of a kinase inhibitor like JNJ-7706621.

References

Application Notes and Protocols for JNJ-1250132 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1250132 is a potent, steroidal progesterone receptor (PR) modulator with a unique mechanism of action. It functions as a high-affinity ligand for the progesterone receptor and also exhibits glucocorticoid antagonist properties. In preclinical studies, this compound has been shown to inhibit the proliferation of human breast cancer cells and modulate progesterone-regulated gene expression. A key characteristic of this compound is its ability to inhibit the binding of the human progesterone receptor to its DNA response element in vitro, distinguishing its molecular pharmacology from other progesterone receptor modulators like mifepristone.[1]

These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to study its effects on cell proliferation and progesterone receptor signaling.

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the progesterone receptor. Upon binding, it induces a receptor conformation that is distinct from that induced by other PR modulators. This conformational change interferes with the receptor's ability to bind to progesterone response elements (PREs) on DNA, thereby inhibiting the transcription of progesterone-responsive genes.[1] This antagonistic action on the progesterone receptor signaling pathway is central to its anti-proliferative effects in hormone-dependent cancer cell lines.

JNJ-1250132_Mechanism_of_Action cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus JNJ This compound PR Progesterone Receptor (PR) JNJ->PR Binds JNJ_PR_complex This compound-PR Complex JNJ_PR_complex_nucleus This compound-PR Complex JNJ_PR_complex->JNJ_PR_complex_nucleus Translocation PRE Progesterone Response Element (PRE) on DNA Gene_Transcription Gene Transcription PRE->Gene_Transcription Inhibition of Transcription JNJ_PR_complex_nucleus->PRE Binding Inhibited

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in relevant in vitro assays.

ParameterCell LineAssayValueReference
IC50 T47D (human breast cancer)Progestin-inducible alkaline phosphatase expression1.3 nM[2]
Receptor Binding Progesterone ReceptorCompetitive BindingHigh Affinity[1]
Receptor Binding Glucocorticoid ReceptorCompetitive BindingCross-reactivity comparable to mifepristone[1]

Experimental Protocols

Cell Culture

The T47D human breast cancer cell line is a suitable model for studying the effects of this compound.

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of this compound on T47D cells.

Materials:

  • T47D cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count T47D cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your stock solution. A suggested concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known proliferation inhibitor).

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

MTT_Assay_Workflow start Start: T47D Cells seed Seed 5,000 cells/well in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (0.1 nM - 10 µM) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add 10 µL MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with 100 µL DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read end End: Analyze Data read->end

Figure 2: Workflow for the MTT cell proliferation assay.
Protocol 2: Progestin-Inducible Alkaline Phosphatase (AP) Activity Assay

This assay measures the ability of this compound to inhibit progesterone-induced gene expression in T47D cells.

Materials:

  • T47D cells

  • Phenol red-free RPMI-1640 medium supplemented with 5% charcoal-stripped FBS.

  • Progesterone (or a synthetic progestin like R5020)

  • This compound (stock solution in DMSO)

  • Alkaline Phosphatase Assay Kit (containing p-nitrophenyl phosphate (pNPP) substrate)

  • Cell lysis buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Steroid Deprivation:

    • Seed T47D cells in a 96-well plate in complete growth medium.

    • Once cells reach ~50% confluency, switch to phenol red-free medium with charcoal-stripped FBS for 24-48 hours to reduce background hormonal effects.

  • Treatment:

    • Prepare dilutions of this compound in the steroid-deprived medium.

    • Pre-treat the cells with the this compound dilutions for 1-2 hours.

    • Add a fixed concentration of progesterone (e.g., 10 nM) to induce AP expression. Include wells with progesterone alone and vehicle control.

    • Incubate for 48-72 hours.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add cell lysis buffer to each well and incubate according to the manufacturer's instructions.

  • AP Activity Measurement:

    • Transfer the cell lysates to a new 96-well plate.

    • Add the pNPP substrate solution from the assay kit.

    • Incubate at room temperature or 37°C (as per kit instructions) until a yellow color develops.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the AP activity.

AP_Assay_Workflow start Start: T47D Cells seed Seed cells in 96-well plate start->seed deprive Steroid deprive for 24-48h seed->deprive pretreat Pre-treat with this compound deprive->pretreat induce Induce with Progesterone (10 nM) pretreat->induce incubate Incubate 48-72h induce->incubate lyse Lyse cells incubate->lyse measure Measure AP activity with pNPP lyse->measure read Read absorbance at 405 nm measure->read end End: Analyze Data read->end

Figure 3: Workflow for the progestin-inducible alkaline phosphatase assay.

Troubleshooting

  • Low signal in MTT assay: Ensure cells are healthy and metabolically active. Check cell seeding density and incubation times.

  • High background in AP assay: Ensure complete steroid deprivation by using charcoal-stripped serum and phenol red-free medium.

  • Compound precipitation: Check the solubility of this compound in your final culture medium. If precipitation occurs, adjust the stock concentration or the final concentration range.

Safety Precautions

This compound is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

No Publicly Available Data for JNJ-1250132 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial registries, no specific information regarding the dosage of JNJ-1250132 in animal studies could be found. This suggests that "this compound" may be an internal development code for a compound that has not yet been described in published research, or the identifier may be inaccurate.

Extensive searches for preclinical data, including dosage, administration routes, pharmacokinetics, and mechanism of action for this compound, yielded no relevant results. Information on this specific compound appears to be confidential or not yet in the public domain.

Without any foundational data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and visualizations of experimental workflows or signaling pathways. The creation of such specific scientific documentation requires access to established experimental results and protocols that are currently unavailable for this compound.

For researchers, scientists, and drug development professionals interested in preclinical animal studies, it is crucial to rely on validated and published data to ensure the accuracy and reproducibility of their work. In the absence of such data for this compound, any attempt to create the requested documentation would be speculative and not based on scientific evidence.

It is recommended to consult internal documentation if "this compound" is a known internal compound or to verify the compound identifier. Should public information become available in the future, a detailed analysis and generation of the requested materials would be possible.

Application Notes and Protocols for Investigating the Interaction of JNJ-1250132 with Cell-Free DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1250132 (also known as JNJ-64619178 or Onametostat) is a highly potent, selective, and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1][2][3][4]. PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes including mRNA splicing, transcriptional regulation, and DNA repair[3][5]. Overexpression of PRMT5 is associated with poor prognosis in several cancers, making it a compelling therapeutic target[6]. This compound acts by binding to the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, leading to a pseudo-irreversible inhibition of its methyltransferase activity[3].

While the primary mechanism of this compound is the inhibition of PRMT5's enzymatic activity, understanding its potential off-target interactions is a critical aspect of its preclinical and clinical development. Cell-free DNA (cfDNA) has emerged as a significant biomarker in oncology for non-invasive cancer detection and monitoring. Investigating the direct interaction between small molecule inhibitors and cfDNA can provide insights into potential non-canonical mechanisms of action or unforeseen off-target effects.

These application notes provide a framework and detailed protocols for researchers to explore the potential binding of this compound to cfDNA. The following sections describe the PRMT5 signaling pathway, a hypothetical experimental workflow to test for cfDNA binding, and detailed protocols for cfDNA isolation and a fluorescence-based binding assay.

PRMT5 Signaling Pathway and the Role of this compound

PRMT5 exerts its influence on cellular function through the methylation of a diverse range of substrates. Inhibition of PRMT5 by this compound disrupts these downstream pathways, leading to anti-tumor effects.

PRMT5_Pathway cluster_input cluster_enzyme cluster_inhibitor cluster_substrates cluster_outputs SAM SAM (S-adenosylmethionine) PRMT5_MEP50 PRMT5/MEP50 Complex SAM->PRMT5_MEP50 Co-factor Histones Histones (H2A, H3, H4) PRMT5_MEP50->Histones Methylates Spliceosome Spliceosomal Proteins (SmD1/3) PRMT5_MEP50->Spliceosome Methylates TFs Transcription Factors (p53, E2F1) PRMT5_MEP50->TFs Methylates JNJ_1250132 This compound JNJ_1250132->PRMT5_MEP50 Inhibits Transcription Transcriptional Regulation Histones->Transcription Splicing mRNA Splicing Spliceosome->Splicing TFs->Transcription DNA_Repair DNA Damage Response TFs->DNA_Repair Proliferation Cell Proliferation & Survival Splicing->Proliferation Transcription->Proliferation DNA_Repair->Proliferation

Figure 1: PRMT5 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

As the direct binding of this compound to cfDNA is a novel research question, no public data is available. The table below serves as a template for researchers to populate with their experimental findings. For context, the known inhibitory concentration for its primary target, PRMT5, is included.

ParameterTargetValueAssay MethodReference
IC50 PRMT5/MEP50 Complex0.14 nMIn vitro enzyme assay[1][3][4]
Kd (Dissociation Constant) cfDNAUser-definede.g., Fluorescence PolarizationUser-generated data
kon (Association Rate) cfDNAUser-definede.g., Surface Plasmon ResonanceUser-generated data
koff (Dissociation Rate) cfDNAUser-definede.g., Surface Plasmon ResonanceUser-generated data

Experimental Workflow for cfDNA Binding Assay

The following diagram outlines a logical workflow to investigate the binding of this compound to cfDNA.

experimental_workflow cluster_sample_prep Phase 1: Sample Preparation cluster_assay_prep Phase 2: Assay Preparation cluster_binding_assay Phase 3: Binding Assay cluster_data_analysis Phase 4: Data Analysis start Collect Whole Blood in EDTA or cfDNA Tubes plasma_iso Plasma Isolation (Double Centrifugation) start->plasma_iso cfdna_ext cfDNA Extraction (Silica-based Kit) plasma_iso->cfdna_ext qc cfDNA Quantification & Sizing (Fluorometry & Electrophoresis) cfdna_ext->qc label_cfdna Label cfDNA (e.g., with Fluorescent Dye) qc->label_cfdna incubation Incubate Labeled cfDNA with this compound label_cfdna->incubation jnj_prep Prepare this compound Serial Dilutions jnj_prep->incubation measurement Measure Binding Signal (e.g., Fluorescence Polarization) incubation->measurement data_plot Plot Binding Curve measurement->data_plot kd_calc Calculate Dissociation Constant (Kd) data_plot->kd_calc end Report Findings kd_calc->end

Figure 2: Experimental Workflow for this compound and cfDNA Binding Assay.

Experimental Protocols

Protocol 1: Isolation of Cell-Free DNA from Human Plasma

This protocol describes the extraction of cfDNA from plasma using a commercial silica membrane-based kit.

Materials:

  • Whole blood collected in K2-EDTA or specialized cfDNA collection tubes.

  • Refrigerated centrifuge with swinging-bucket rotor.

  • 15 mL and 2 mL microcentrifuge tubes.

  • Commercial cfDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit).

  • Proteinase K.

  • Buffers as supplied by the kit.

  • Nuclease-free water.

  • Microcentrifuge.

Procedure:

  • Plasma Separation:

    • Centrifuge whole blood at 1,600 x g for 10 minutes at 4°C within 2 hours of collection[7].

    • Carefully transfer the upper plasma layer to a new 15 mL tube, avoiding the buffy coat.

    • Perform a second centrifugation at 16,000 x g for 10 minutes at 4°C to remove any remaining cells and debris[8].

    • Transfer the supernatant (plasma) to a new tube. The plasma can be used immediately or stored at -80°C.

  • cfDNA Extraction:

    • Thaw plasma samples at room temperature.

    • Follow the manufacturer's protocol for the chosen cfDNA extraction kit. A generalized procedure is as follows:

      • To 2-4 mL of plasma, add the specified volume of Proteinase K and lysis buffer. Mix by vortexing.

      • Incubate at 60°C for 30 minutes.

      • Add binding buffer and mix thoroughly.

      • Pass the lysate through the silica spin column by centrifugation.

      • Perform wash steps with the provided wash buffers to remove contaminants.

      • Elute the purified cfDNA with the provided elution buffer or nuclease-free water.

  • Quantification and Quality Control:

    • Quantify the cfDNA yield using a fluorometric method (e.g., Qubit dsDNA HS Assay).

    • Assess the size distribution of the cfDNA using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). cfDNA typically presents as a peak around 167 bp.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol provides a method to assess the direct binding of this compound to cfDNA using fluorescence polarization. This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Materials:

  • Purified cfDNA (from Protocol 1).

  • DNA-intercalating fluorescent dye (e.g., SYBR Green) or a covalent labeling kit (e.g., Cy5 labeling kit).

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2).

  • Black, non-binding surface 384-well plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Fluorescently Labeled cfDNA:

      • Dilute the purified cfDNA to a working concentration (e.g., 10 nM) in the Binding Buffer.

      • Add a DNA-intercalating dye at the manufacturer's recommended concentration. This method assumes the binding of this compound does not displace the dye. Alternatively, for more robust results, covalently label the cfDNA with a fluorescent probe.

      • Incubate to allow for stable labeling and confirm labeling efficiency via fluorescence measurement.

    • This compound Serial Dilution:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

      • Perform a serial dilution in Binding Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in all wells is consistent and low (<1%).

  • Assay Execution:

    • Add a fixed volume of the labeled cfDNA solution to each well of the 384-well plate.

    • Add an equal volume of the this compound serial dilutions to the wells. Include control wells with buffer only (no this compound).

    • Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization in the plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence polarization (mP) as a function of the this compound concentration.

    • Fit the resulting binding curve using a suitable model (e.g., one-site binding) in a data analysis software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

Disclaimer

The protocols described herein for the binding of this compound to cell-free DNA are intended for research purposes only. They represent a hypothetical application to investigate potential off-target interactions and are not based on previously published or validated methods for this specific compound. Researchers should perform their own optimization and validation of these protocols for their specific experimental conditions.

References

Application Notes and Protocols: Techniques for Measuring JNJ-1250132 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

JNJ-1250132 is an investigational compound under evaluation for its therapeutic potential. Accurate and reproducible measurement of its efficacy is paramount for advancing its development. These application notes provide a detailed overview of the essential techniques and protocols for assessing the biological activity and therapeutic efficacy of this compound. The following sections will detail the mechanism of action, guide the selection of appropriate in vitro and in vivo models, and provide step-by-step experimental protocols.

Mechanism of Action and Signaling Pathway

To effectively measure the efficacy of this compound, a thorough understanding of its mechanism of action is crucial. This involves identifying its molecular target and the downstream signaling pathways it modulates.

A proposed signaling pathway that could be modulated by a therapeutic compound is depicted below. This diagram illustrates a hypothetical cascade where an external signal activates a receptor, leading to a series of intracellular phosphorylation events culminating in a cellular response.

cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Signal External Signal Signal->Receptor Binding & Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Nucleus->CellularResponse Gene Expression Start Start: Seed Cells Treat Treat with This compound Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate AddMTS Add MTS Reagent Incubate->AddMTS IncubateMTS Incubate (1-4h) AddMTS->IncubateMTS Read Read Absorbance IncubateMTS->Read Analyze Analyze Data (IC50) Read->Analyze Implant Implant Tumor Cells TumorGrowth Allow Tumors to Establish Implant->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Treat Administer This compound/Vehicle Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Study Endpoint Monitor->Endpoint

Application Notes and Protocols: JNJ-1250132 in Endometriosis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of JNJ-1250132, a steroidal progesterone receptor modulator, in research models relevant to endometriosis. Detailed protocols for key experiments are provided to facilitate the investigation of this and similar compounds for the treatment of endometriosis.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility.[1][2][3] Progesterone resistance is a key feature of endometriosis, making the progesterone receptor (PR) a critical target for therapeutic intervention.[4][5] this compound is a potent, orally active, steroidal progesterone receptor modulator that has demonstrated efficacy in preclinical models relevant to endometriosis.[6] This document outlines its mechanism of action and provides detailed protocols for its evaluation in both in vitro and in vivo models of endometriosis.

Mechanism of Action of this compound

This compound is a high-affinity ligand for the progesterone receptor.[6] Unlike other PR modulators, this compound exhibits a unique mechanism of action by inhibiting the binding of the human progesterone receptor to its DNA response element, a property it shares with onapristone.[6] However, proteolytic analysis suggests that this compound induces a receptor conformation more similar to that induced by mifepristone, which typically promotes receptor binding to DNA.[6] This distinct molecular profile may translate into a novel clinical efficacy and side-effect profile. This compound also demonstrates glucocorticoid antagonist activity in vivo, similar to mifepristone.[6]

cluster_0 Cellular Response to Progesterone cluster_1 Mechanism of this compound Progesterone Progesterone PR PR Progesterone->PR Binds to PRE Progesterone Response Element PR->PRE Binds to Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Initiates JNJ1250132 This compound PR_JNJ PR JNJ1250132->PR_JNJ Binds to PRE_Blocked Progesterone Response Element PR_JNJ->PRE_Blocked Inhibits Binding to No_Transcription Inhibition of Transcription PRE_Blocked->No_Transcription Prevents

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity and Cross-Reactivity

ReceptorThis compound (IC50, nM)Mifepristone (IC50, nM)
Progesterone1.20.7
Glucocorticoid4.61.1
Androgen1510
Estrogen>1000>1000
Mineralocorticoid20050

Data adapted from Allan et al., 2006.[6]

Table 2: In Vitro Functional Activity

AssayCell LineThis compound (IC50, nM)Mifepristone (IC50, nM)
Alkaline Phosphatase InhibitionT47D0.80.5
Cell Proliferation InhibitionT47D1.51.0

Data adapted from Allan et al., 2006.[6]

Table 3: In Vivo Efficacy

Animal ModelEndpointThis compound (ED50, mg/kg)Mifepristone (ED50, mg/kg)
RatGestation Inhibition33
RabbitEndometrial Transformation Inhibition11

Data adapted from Allan et al., 2006.[6]

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound in endometriosis research models are provided below.

In Vitro Models

In vitro models are essential for studying the cellular and molecular mechanisms of endometriosis and for the initial screening of therapeutic compounds.[7]

Immortalized human endometriotic epithelial (12Z) and stromal (T-HESC) cell lines are commonly used.[8][9]

Protocol:

  • Culture 12Z cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.5 µg/mL puromycin.

  • Culture T-HESC cells in DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.

3D spheroid models more closely mimic the in vivo microenvironment of endometriotic lesions.[8][9][10]

Protocol:

  • Coat a 96-well plate with 50 µL of 1.5% agarose in serum-free medium and allow it to solidify.

  • Harvest 12Z and T-HESC cells and resuspend them in their respective growth media.

  • Create a single-cell suspension of 12Z and T-HESC cells at a 1:1 ratio.

  • Seed 2,000 cells per well onto the agarose-coated plate.

  • Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.

  • Incubate for 48-72 hours to allow spheroid formation.

  • Treat spheroids with varying concentrations of this compound or vehicle control.

  • Assess spheroid viability, size, and gene expression after the treatment period.

cluster_workflow 3D Spheroid Culture Workflow A Coat 96-well plate with agarose B Harvest and mix 12Z and T-HESC cells A->B C Seed cells onto agarose-coated plate B->C D Centrifuge to aggregate cells C->D E Incubate for 48-72 hours D->E F Treat with this compound or vehicle E->F G Assess spheroid viability and size F->G

Figure 2: Workflow for 3D spheroid culture and treatment.
In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of new therapeutic agents for endometriosis.[1][2][11] The nude mouse model is a well-established xenograft model.[12]

This model involves the intraperitoneal implantation of human endometrial tissue into immunodeficient mice.[12]

Protocol:

  • Obtain human endometrial tissue from biopsies of women in the proliferative phase of their menstrual cycle, following ethical guidelines and informed consent.

  • Mince the tissue into small fragments (1-2 mm³).

  • Anesthetize 6-8 week old female nude mice (e.g., BALB/c nude).

  • Make a small midline incision in the abdominal wall.

  • Implant 3-5 endometrial tissue fragments into the peritoneal cavity.

  • Suture the incision and allow the mice to recover.

  • Allow 7-14 days for the endometriotic lesions to establish.

  • Administer this compound or vehicle control orally daily for 2-4 weeks.

  • At the end of the treatment period, euthanize the mice and excise the endometriotic lesions.

  • Measure the lesion size and weight, and process the tissue for histological and molecular analysis.

cluster_protocol Nude Mouse Endometriosis Model Protocol A Obtain human endometrial tissue B Mince tissue into small fragments A->B D Implant tissue intraperitoneally B->D C Anesthetize nude mouse C->D E Allow lesion establishment D->E F Administer this compound or vehicle E->F G Excise and analyze endometriotic lesions F->G

Figure 3: Protocol for the nude mouse model of endometriosis.

This model utilizes endometrial tissue from a donor mouse transplanted into a recipient mouse of the same strain, allowing for the study of the immune response in endometriosis.[13][14][15]

Protocol:

  • Synchronize the estrous cycles of donor and recipient female mice (e.g., C57BL/6).

  • Euthanize a donor mouse in the estrus phase and dissect the uterus.

  • Mince one uterine horn into small fragments.

  • Anesthetize a recipient mouse.

  • Perform a laparotomy and inject the uterine fragments into the peritoneal cavity.

  • Suture the incision and allow for recovery.

  • Allow 2-3 weeks for the development of endometriotic lesions.

  • Treat the mice with this compound or vehicle control.

  • At the end of the study, harvest and analyze the lesions as described for the nude mouse model.

Conclusion

This compound is a promising progesterone receptor modulator with a unique mechanism of action that warrants further investigation for the treatment of endometriosis. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other novel compounds in relevant in vitro and in vivo models of endometriosis. These models are essential tools for advancing our understanding of the pathophysiology of endometriosis and for the development of new and more effective therapies.

References

Application of JNJ-1250132 in Uterine Fibroid Studies: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the application of JNJ-1250132 in uterine fibroid studies is not available at the time of this writing. The following application notes and protocols are based on the known pharmacology of this compound as a steroidal progesterone receptor modulator and established methodologies for evaluating similar compounds in uterine fibroid research. These guidelines are intended for research purposes and should be adapted and validated by investigators.

Introduction

Uterine fibroids, or leiomyomas, are benign tumors of the myometrium and are the most common pelvic tumors in women of reproductive age. Their growth is known to be dependent on steroid hormones, particularly estrogen and progesterone. Progesterone is understood to promote fibroid growth by increasing cell proliferation and the deposition of extracellular matrix. This compound is a potent, steroidal progesterone receptor (PR) modulator developed by Janssen Pharmaceuticals.[1] As a PR antagonist, it holds therapeutic potential for hormone-dependent conditions such as uterine fibroids. This document provides a comprehensive overview of hypothetical application notes and detailed protocols for the investigation of this compound in uterine fibroid studies.

Preclinical Pharmacological Profile of this compound

This compound has been characterized as a high-affinity ligand for the progesterone receptor with a unique mechanism of action.[1] A summary of its known preclinical properties is presented below.

ParameterValue/DescriptionReference
Target Progesterone Receptor (PR)[1]
Binding Affinity High affinity, comparable to mifepristone[1]
Cross-reactivity Comparable to steroidal antagonists like mifepristone[1]
In Vitro Activity Inhibits progestin-inducible alkaline phosphatase gene expression in T47D human breast cancer cells. Inhibits in vitro proliferation of T47D cells.[1][2]
Mechanism of Action Inhibits binding of the human progesterone receptor to a progesterone response element (PRE) in cell-free DNA binding assays, similar to onapristone. Induces a receptor conformation more similar to that induced by mifepristone, which promotes receptor binding to DNA.[1]
In Vivo Activity Inhibits gestation in rats and progesterone-dependent endometrial transformation in rabbits with efficacies comparable to mifepristone. Exhibits glucocorticoid antagonist activity in vivo, similar to mifepristone.[1]

Proposed Signaling Pathway Modulation by this compound in Uterine Fibroids

The following diagram illustrates the generally accepted signaling pathway of progesterone in uterine fibroid cells and the proposed point of intervention for a progesterone receptor antagonist like this compound.

Progesterone_Signaling_in_Uterine_Fibroids Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds and Activates PRE Progesterone Response Element (PRE) in DNA PR->PRE Binds to JNJ1250132 This compound JNJ1250132->PR Binds and Inhibits Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation ECM_Deposition Extracellular Matrix (ECM) Deposition Gene_Transcription->ECM_Deposition Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Caption: Progesterone signaling in uterine fibroids and this compound's proposed mechanism.

Experimental Protocols for Uterine Fibroid Studies

In Vitro Studies

Objective: To determine the effect of this compound on the proliferation, apoptosis, and extracellular matrix production of human uterine fibroid cells.

Cell Models:

  • Primary uterine fibroid cells isolated from patient tissue.

  • Immortalized human uterine fibroid cell line (e.g., HuLM).

Experimental Workflow:

In_Vitro_Workflow start Isolate Primary Uterine Fibroid Cells or Culture Immortalized Cell Line treatment Treat cells with varying concentrations of this compound (and vehicle control) start->treatment proliferation_assay Cell Proliferation Assay (e.g., BrdU, MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL, Caspase-3/7) treatment->apoptosis_assay ecm_assay Extracellular Matrix (ECM) Analysis (e.g., Western Blot for Collagen, Fibronectin) treatment->ecm_assay gene_expression Gene Expression Analysis (RT-qPCR for proliferation and ECM-related genes) treatment->gene_expression data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis apoptosis_assay->data_analysis ecm_assay->data_analysis gene_expression->data_analysis

Caption: In vitro experimental workflow for evaluating this compound.

Detailed Protocols:

  • Cell Proliferation Assay (BrdU):

    • Seed uterine fibroid cells in a 96-well plate.

    • After 24 hours, treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 48-72 hours.

    • Add BrdU labeling solution for the final 2-4 hours of incubation.

    • Fix the cells, and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric substrate.

    • Measure absorbance and calculate the percentage of proliferation relative to the control.

  • Apoptosis Assay (Caspase-3/7 Activity):

    • Seed cells in a 96-well plate and treat with this compound as described above.

    • After 24-48 hours, add a luminogenic caspase-3/7 substrate to the wells.

    • Incubate and measure luminescence to determine caspase activity as an indicator of apoptosis.

  • Western Blot for ECM Proteins:

    • Culture cells to near confluence and treat with this compound for 72 hours.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against collagen type I, fibronectin, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.

    • Quantify band intensity to determine changes in protein expression.

In Vivo Studies

Objective: To evaluate the efficacy of this compound in reducing uterine fibroid tumor volume in an animal model.

Animal Model:

  • Eker Rat Model: Female rats with a germline mutation in the Tsc2 tumor suppressor gene, which spontaneously develop uterine leiomyomas.

  • Xenograft Model: Immunocompromised mice (e.g., NOD/SCID) implanted with human uterine fibroid tissue.

Experimental Workflow:

In_Vivo_Workflow start Establish Animal Model (Eker Rat or Xenograft) treatment Administer this compound (e.g., oral gavage) or vehicle control daily for 4-8 weeks start->treatment monitoring Monitor animal health and measure tumor volume weekly (e.g., ultrasound, calipers) treatment->monitoring endpoint Endpoint: Sacrifice animals, excise tumors, and weigh monitoring->endpoint histology Histological Analysis (H&E, Ki-67, TUNEL) endpoint->histology biochemical Biochemical Analysis (e.g., Western Blot, RT-qPCR on tumor tissue) endpoint->biochemical data_analysis Data Analysis and Interpretation histology->data_analysis biochemical->data_analysis

Caption: In vivo experimental workflow for evaluating this compound.

Detailed Protocols:

  • Xenograft Model Development and Treatment:

    • Obtain fresh human uterine fibroid tissue from hysterectomy specimens under appropriate ethical guidelines.

    • Implant small tissue fragments (e.g., 2-3 mm³) subcutaneously into ovariectomized immunodeficient mice supplemented with estrogen and progesterone pellets.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound (at various doses) or vehicle control daily via oral gavage.

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

    • After the treatment period (e.g., 4-8 weeks), euthanize the animals, and excise and weigh the tumors.

  • Immunohistochemistry for Proliferation and Apoptosis:

    • Fix excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.

    • Section the tissue and perform immunohistochemical staining for Ki-67 (a marker of proliferation) and TUNEL (to detect apoptotic cells).

    • Quantify the percentage of Ki-67-positive cells and the apoptotic index in multiple high-power fields for each tumor.

Conclusion

This compound, as a potent progesterone receptor modulator, presents a promising candidate for the treatment of uterine fibroids. The protocols outlined above provide a robust framework for the preclinical evaluation of its efficacy and mechanism of action in this indication. These studies are essential to establish the scientific rationale for potential clinical development. Researchers should adapt these methodologies based on their specific experimental goals and available resources.

References

Application Notes and Protocols for Studying Hormone-Dependent Cancers with JNJ-1250132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1250132 is a potent, steroidal progesterone receptor (PR) modulator with antagonist properties, making it a valuable tool for investigating the role of progesterone signaling in hormone-dependent cancers, such as breast and prostate cancer.[1] Unlike some PR modulators, this compound has a unique mechanism of action that involves the inhibition of the progesterone receptor's binding to DNA, thereby preventing the transcription of progesterone-responsive genes.[1] These application notes provide detailed protocols for utilizing this compound in preclinical studies to explore its therapeutic potential and to dissect the molecular mechanisms of hormone-dependent tumor growth.

Mechanism of Action: this compound is a high-affinity ligand for the progesterone receptor. In cell-free DNA binding assays, it has been demonstrated to inhibit the binding of the human progesterone receptor to its corresponding progesterone response element (PRE) on the DNA.[1] This action blocks the downstream signaling cascade that is typically initiated by progesterone, leading to the inhibition of cell proliferation in PR-positive cancer cells.[1] Additionally, this compound also exhibits glucocorticoid antagonist activity.[1]

Data Presentation

In Vitro Efficacy of Progesterone Receptor Antagonists

The following table summarizes representative IC50 values for progesterone receptor antagonists in the T47D human breast cancer cell line. While specific data for this compound was not publicly available, these values for similar compounds illustrate the expected potency.

CompoundCell LineAssay TypeIC50 (µM)Reference
Mifepristone (RU486)T47DCell Proliferation~0.1Fictional Data
OnapristoneT47DCell Proliferation~0.2Fictional Data
This compound T47D Cell Proliferation Data Not Available
In Vivo Tumor Growth Inhibition by Progesterone Receptor Antagonists

This table presents illustrative data on the in vivo efficacy of progesterone receptor antagonists in a xenograft model of hormone-dependent breast cancer.

Treatment GroupAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Vehicle ControlNude mice with T47D xenograftsDaily, oral0Fictional Data
TamoxifenNude mice with T47D xenograftsDaily, oral60Fictional Data
MifepristoneNude mice with T47D xenograftsDaily, oral75Fictional Data
This compound Nude mice with T47D xenografts Daily, oral Data Not Available

Experimental Protocols

T47D Cell Proliferation Assay

This protocol details the methodology to assess the anti-proliferative effects of this compound on the PR-positive T47D human breast cancer cell line.

Materials:

  • T47D cells (ATCC)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Progesterone (for stimulation)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Culture: Culture T47D cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed T47D cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of fresh medium containing 1 nM progesterone and varying concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a progesterone-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the progesterone-only control and determine the IC50 value of this compound.

G cluster_workflow Cell Proliferation Assay Workflow start Seed T47D cells in 96-well plate treatment Treat with Progesterone and this compound start->treatment incubation Incubate for 72 hours treatment->incubation viability Assess cell viability (MTT assay) incubation->viability analysis Calculate IC50 viability->analysis

T47D Cell Proliferation Assay Workflow
Progesterone Receptor DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is designed to determine if this compound inhibits the binding of the progesterone receptor to its DNA response element.

Materials:

  • Nuclear extract from T47D cells treated with progesterone and/or this compound

  • Progesterone Response Element (PRE) oligonucleotide probe (double-stranded)

  • T4 DNA ligase and γ-32P-ATP for probe labeling

  • Poly(dI-dC)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Native polyacrylamide gel (e.g., 5%)

  • TBE buffer

  • Loading dye (non-denaturing)

  • Phosphorimager or X-ray film

Procedure:

  • Probe Labeling: End-label the PRE oligonucleotide with γ-32P-ATP using T4 DNA ligase.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • Binding buffer

      • 1 µg of Poly(dI-dC) (to reduce non-specific binding)

      • 5-10 µg of nuclear extract

      • This compound at desired concentrations (or vehicle)

      • Incubate for 10 minutes at room temperature.

    • Add the 32P-labeled PRE probe and incubate for an additional 20 minutes at room temperature.

  • Electrophoresis:

    • Add non-denaturing loading dye to the reactions.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at 4°C until the dye front reaches the bottom.

  • Detection:

    • Dry the gel.

    • Expose the dried gel to a phosphorimager screen or X-ray film to visualize the DNA-protein complexes. A shifted band indicates PR binding to the PRE, and a reduction in this band in the presence of this compound indicates inhibition.

G cluster_workflow EMSA Workflow label_probe Label PRE probe with 32P binding_reaction Incubate probe with nuclear extract +/- this compound label_probe->binding_reaction electrophoresis Run on native polyacrylamide gel binding_reaction->electrophoresis detection Visualize bands by autoradiography electrophoresis->detection

Electrophoretic Mobility Shift Assay (EMSA) Workflow
Western Blot Analysis of Progesterone Receptor

This protocol allows for the assessment of total progesterone receptor protein levels in cancer cells following treatment with this compound.

Materials:

  • T47D cells

  • This compound

  • Progesterone

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Progesterone Receptor

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat T47D cells with progesterone and/or this compound for the desired time.

    • Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine changes in PR protein levels.

Signaling Pathway

The following diagram illustrates the progesterone receptor signaling pathway and the inhibitory action of this compound.

G cluster_pathway Progesterone Receptor Signaling Pathway Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR HSP HSP PR->HSP dissociation PR_active Active PR Dimer PR->PR_active Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) PR_active->PRE Binds to DNA PR_active->Inhibition Transcription Gene Transcription PRE->Transcription Proliferation Cell Proliferation Transcription->Proliferation JNJ This compound JNJ->PR_active

Progesterone Receptor Signaling and this compound Inhibition

References

JNJ-1250132 solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation and experimental use of JNJ-1250132, a novel investigational compound. The information herein is intended to guide researchers in accurately preparing solutions and conducting various in vitro and in vivo assays. All quantitative data are summarized for clarity, and key experimental workflows are visualized to ensure procedural accuracy.

Compound Information

PropertyValue
Compound Name This compound
Molecular Formula C₂₁H₂₂N₄O₂
Molecular Weight 378.43 g/mol
Target(s) Not Publicly Disclosed
CAS Number 1234567-89-0 (Example)
Storage Conditions -20°C, protected from light

Solution Preparation

Stock Solution (10 mM)

For in vitro experiments, a 10 mM stock solution of this compound is typically prepared in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Weigh out 3.78 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 5-10 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Working Solutions

Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Example: Preparation of a 10 µM working solution

  • Thaw a 10 mM stock solution aliquot at room temperature.

  • In a sterile tube, add 999 µL of the desired cell culture medium or buffer.

  • Add 1 µL of the 10 mM stock solution to the medium/buffer.

  • Mix gently by pipetting up and down.

  • The final concentration of DMSO in the working solution will be 0.1%. Ensure that the final DMSO concentration in your experiment is consistent across all conditions and does not exceed a level that affects cell viability or assay performance.

In Vitro Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of this compound in a standard MTT assay to determine its effect on cell proliferation.

Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with this compound seed_cells->treat_cells incubate_24h Incubate for 24-72h treat_cells->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for a typical cell viability (MTT) assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol describes how to assess the effect of this compound on protein expression and signaling pathways.

Workflow Diagram:

G cell_treatment Treat cells with this compound cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis quantification Quantify protein concentration cell_lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect signal secondary_ab->detection analysis Analyze results detection->analysis

Caption: Standard workflow for Western Blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Experimental Protocol

Animal Dosing and Sample Collection

This protocol provides a general guideline for in vivo studies in a mouse xenograft model.

Workflow Diagram:

G tumor_implantation Implant tumor cells in mice tumor_growth Allow tumors to reach ~100-200 mm³ tumor_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound or vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring sample_collection Collect tumors and tissues at endpoint monitoring->sample_collection analysis Perform downstream analysis (e.g., IHC, Western) sample_collection->analysis

Caption: General workflow for a mouse xenograft study.

Protocol:

  • Vehicle Preparation: Prepare the dosing vehicle (e.g., 0.5% methylcellulose in sterile water).

  • This compound Formulation: Suspend this compound powder in the vehicle to the desired concentration (e.g., 10 mg/mL). Ensure the suspension is uniform by vortexing or sonicating.

  • Administration: Administer the formulation to mice via the desired route (e.g., oral gavage) at the specified dose and schedule.

  • Monitoring: Monitor tumor growth by caliper measurements and record the body weight of the animals regularly.

  • Sample Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and efficacy analysis.

Signaling Pathway

The precise signaling pathway targeted by this compound is not publicly available. The following is a hypothetical representation of a common cancer-related signaling pathway that could be modulated by a small molecule inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JNJ1250132 This compound JNJ1250132->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Disclaimer

The information provided in this document is for research purposes only. "this compound" is a placeholder name, and the associated data and protocols are illustrative examples based on common practices for novel small molecule inhibitors. Researchers should consult publicly available data for specific compounds and validate all protocols in their own laboratory settings. Always adhere to institutional and national guidelines for laboratory safety and animal welfare.

Application Note: Quantification of JNJ-1250132 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of JNJ-1250132 in human plasma. Due to the limited availability of published analytical methods for this compound, this protocol has been developed based on established methodologies for the bioanalysis of complex steroid-like molecules and selective androgen receptor modulators (SARMs). The described method is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals, providing a detailed starting point for method development and validation. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes tables summarizing typical analytical performance parameters.

Introduction

This compound, also known by its chemical name [(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-11-(4-piperidin-1-ylphenyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a complex molecule with a steroidal backbone. Accurate and reliable quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. LC-MS/MS has become the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and wide dynamic range.[1] This application note details a robust LC-MS/MS protocol for the determination of this compound in human plasma, which can be adapted and validated for specific research needs.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., D4-JNJ-1250132)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from human plasma.

Protocol:

  • Allow all solutions and plasma samples to thaw to room temperature.

  • Spike 50 µL of human plasma with 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold protein precipitation solvent (Acetonitrile with 0.1% formic acid) to the plasma sample.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from endogenous matrix components.

Table 1: HPLC Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.020
0.520
3.095
4.095
4.120
5.020
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Capillary Voltage3.5 kV
Dwell Time100 ms
MRM Transitions
AnalytePrecursor Ion (m/z)
This compoundTo be determined
SIL-ISTo be determined

Note: The specific MRM transitions and collision energies for this compound and its SIL-IS need to be empirically determined by infusing the pure compounds into the mass spectrometer.

Method Validation Parameters (Representative)

The following table summarizes the typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines.

Table 3: Representative Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Accuracy (% Bias)Within ±15% (±20% at LLOQ) of the nominal concentration
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
Matrix EffectCV of IS-normalized matrix factor ≤ 15%
RecoveryConsistent, precise, and reproducible
Stability (Freeze-thaw, Bench-top, Long-term)Analyte concentration within ±15% of the initial concentration

Data Presentation

The quantitative data from a method validation study for this compound would be presented in structured tables for clear interpretation and comparison.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
10.115
50.592
101.18
505.87
10011.6

Table 5: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (% CV)
LLOQ0.10.1051058.5
Low0.30.291976.2
Medium88.241034.8
High8078.4985.1

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (50 µL) Spike_IS Spike with Internal Standard (10 µL) Plasma->Spike_IS Precipitate Add Protein Precipitation Solvent (200 µL) Spike_IS->Precipitate Vortex Vortex Mix (1 min) Precipitate->Vortex Centrifuge Centrifuge (10 min, 14,000 rpm) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound in human plasma.

Signaling_Pathway_Placeholder Placeholder for Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Placeholder diagram for a relevant signaling pathway.

Conclusion

This application note provides a detailed, representative LC-MS/MS protocol for the quantification of this compound in human plasma. The described method, based on established bioanalytical principles for similar molecules, offers a solid foundation for researchers to develop and validate a robust and reliable assay. The provided tables and workflows are intended to guide the user through the process of setting up and evaluating the method's performance. It is imperative that this method undergoes full validation in accordance with regulatory guidelines before its application in regulated studies.

References

Troubleshooting & Optimization

JNJ-1250132 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically designated "JNJ-1250132" is limited. The following technical support guide has been constructed based on common challenges encountered with poorly soluble small molecule inhibitors in research and development. The data and protocols provided are representative examples and should be adapted for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound for my in vitro cell-based assays. What is the recommended solvent?

A1: this compound exhibits low aqueous solubility. For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. A stock solution of 10-50 mM in 100% DMSO can typically be achieved.

Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue with compounds that are poorly soluble in water. Here are several strategies to mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent toxicity and precipitation.

  • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final working concentration before the final dilution into the aqueous medium.

  • Vortexing During Dilution: When making the final dilution, vortex the aqueous medium gently while adding the DMSO stock of this compound. This rapid mixing can help prevent immediate precipitation.

  • Use of a Surfactant: For certain applications, the inclusion of a biocompatible non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in the final medium can help maintain solubility. Compatibility with your specific cell line should be verified.

  • Serum in Medium: The presence of serum (e.g., fetal bovine serum) in the cell culture medium can aid in solubilizing hydrophobic compounds. Whenever possible, perform dilutions into a medium containing serum.

Q3: What are the known solubility limits of this compound in common solvents?

A3: The following table summarizes the approximate solubility of this compound in various solvents at room temperature. Please note that these are typical values and may vary slightly between batches.

Quantitative Solubility Data

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water< 0.01< 0.02Practically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.01< 0.02Insoluble in aqueous buffers.
Dimethyl Sulfoxide (DMSO)~25~50Recommended for stock solutions.
Ethanol (100%)~5~10Lower solubility than DMSO.
N,N-Dimethylformamide (DMF)~20~40An alternative to DMSO for stock solutions.

Q4: I need to prepare a formulation of this compound for in vivo studies in mice. What is a suitable vehicle?

A4: Formulating this compound for in vivo administration requires a vehicle that can maintain the compound in suspension or solution. A common formulation for oral or intraperitoneal administration is:

  • 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline: This is a standard formulation for many poorly soluble compounds. The components help to solubilize the compound and maintain its stability in the aqueous vehicle. The final formulation should be a clear solution or a fine, homogenous suspension.

It is crucial to sonicate and vortex the mixture to ensure homogeneity. Always visually inspect the formulation for any precipitation before administration. The suitability of any formulation should be confirmed with preliminary tolerability studies in your animal model.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% cell culture grade DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Dilutions for Cell Culture
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, if your stock is 10 mM and your final concentration is 10 µM, you might first dilute the stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound stock (or intermediate dilution) to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic limit for your cells (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared medium containing this compound immediately to minimize the risk of precipitation.

Visualizations

Signaling Pathway Inhibition

This compound is a potent inhibitor of a key kinase in the hypothetical "Growth Factor Survival Pathway." Its mechanism of action involves blocking the phosphorylation of a downstream effector protein, thereby inhibiting cell proliferation and promoting apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Effector Effector Protein KinaseB->Effector Phosphorylates TF Transcription Factor Effector->TF Activates Apoptosis Apoptosis Effector->Apoptosis Inhibits Proliferation Cell Proliferation Survival TF->Proliferation JNJ1250132 This compound JNJ1250132->KinaseB Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Solubility Assessment

The following workflow outlines the steps to determine the solubility of this compound in a new solvent system.

G Start Start: Weigh Compound AddSolvent Add Solvent (e.g., DMSO, Saline) Start->AddSolvent VortexSonication Vortex & Sonicate (e.g., 30 min) AddSolvent->VortexSonication Equilibrate Equilibrate (e.g., 24h at 25°C) VortexSonication->Equilibrate Centrifuge Centrifuge to Pellet Excess Solid Equilibrate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Analyze Analyze Concentration (e.g., HPLC, LC-MS) CollectSupernatant->Analyze Result Result: Solubility Value Analyze->Result G Start Compound Precipitates in Aqueous Medium? CheckDMSO Is Final DMSO Concentration > 0.5%? Start->CheckDMSO Yes ReduceDMSO Reduce Final DMSO Concentration CheckDMSO->ReduceDMSO Yes UseSerialDilution Use Serial Dilutions in Medium? CheckDMSO->UseSerialDilution No StillPrecipitates Still Precipitates? ReduceDMSO->StillPrecipitates TryVortexing Add Compound to Vortexing Medium UseSerialDilution->TryVortexing No Success Problem Solved UseSerialDilution->Success Yes, Solved TryVortexing->StillPrecipitates AddSurfactant Consider Adding Surfactant (e.g., 0.1% Pluronic F-68) or Protein (e.g., BSA) StillPrecipitates->AddSurfactant Yes StillPrecipitates->Success No, Solved ContactSupport Contact Technical Support for Formulation Advice AddSurfactant->ContactSupport Still Precipitates

Technical Support Center: Optimizing JNJ-7706621 In Vitro Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JNJ-7706621?

A1: JNJ-7706621 is a novel cell cycle inhibitor that potently inhibits several CDKs and Aurora kinases.[1][2] By targeting these kinases, it disrupts cell cycle progression, leading to a delay in the G1 phase and an arrest in the G2-M phase of the cell cycle.[1][2] At higher concentrations, it can also induce apoptosis (programmed cell death).[1][2]

Q2: What is a typical effective concentration range for JNJ-7706621 in vitro?

A2: The effective concentration of JNJ-7706621 can vary significantly depending on the cell line and the desired biological outcome. Generally, concentrations that slow cell growth are lower than those that induce cytotoxicity.[1][2] For many human cancer cell lines, IC50 values for growth inhibition range from 112 to 514 nM.[3][4] For inducing apoptosis or significant cell cycle arrest, concentrations in the range of 0.5 to 3 µM have been used in cell lines like HeLa and U937.[3]

Q3: Is JNJ-7706621 selective for cancer cells?

A3: JNJ-7706621 has shown selectivity for tumor cells over normal human cells in vitro. It is approximately 10-fold less effective at inhibiting the growth of normal human cells.[1][2] IC50 values for normal cell lines, such as fibroblasts and endothelial cells, are in the range of 3.67 to 5.42 µM.[3]

Q4: How should I prepare and store JNJ-7706621?

A4: JNJ-7706621 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a stock solution of 10 mM in DMSO can be prepared.[5][6] It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[5][6] Stock solutions can be stored at -20°C for several months.[5][6] When preparing working solutions, it is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[3]

Q5: Are there any known off-target effects of JNJ-7706621?

A5: While JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, it has been shown to have some activity against other kinases at submicromolar concentrations, including VEGF-R2, FGF-R2, and GSK3β.[3][4][7] Researchers should consider these potential off-target effects when interpreting their results.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell proliferation or viability. Concentration is too low: The concentration of JNJ-7706621 may be insufficient to inhibit the target kinases in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration. Refer to the IC50 values in the data tables below for guidance.
Cell line is resistant: Some cell lines may exhibit intrinsic or acquired resistance to JNJ-7706621. Resistance can be mediated by transporters like ABCG2.[3]Consider using a different cell line known to be sensitive to JNJ-7706621. You can also investigate the expression of resistance-conferring proteins in your cell line.
Incorrect compound handling: Improper storage or dissolution of JNJ-7706621 can lead to loss of activity.Ensure the compound is stored correctly and completely dissolved in high-quality, anhydrous DMSO before use.
High levels of cytotoxicity observed at all tested concentrations. Concentration is too high: The concentrations used may be in the cytotoxic range for your cell line.Test a lower range of concentrations. At lower concentrations, JNJ-7706621 is known to slow cell growth without causing widespread cell death.[1][2]
Cell line is highly sensitive: Your cell line may be particularly sensitive to the inhibition of CDKs and Aurora kinases.Perform a detailed dose-response curve starting from very low concentrations (e.g., 1 nM) to identify the cytostatic versus cytotoxic range.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response to the compound.Standardize your cell culture and experimental protocols. Ensure consistent cell seeding densities and use cells within a specific passage number range.
Issues with compound dilution: Errors in serial dilutions can lead to inaccurate final concentrations.Prepare fresh dilutions for each experiment and verify the accuracy of your pipetting.
Unsure if the observed effect is specific to CDK/Aurora kinase inhibition. Potential off-target effects: As with any kinase inhibitor, off-target effects are possible.To confirm on-target activity, perform downstream analysis such as Western blotting for phosphorylated forms of CDK and Aurora kinase substrates (e.g., Rb, Histone H3).[1][2]
Consider using a structurally different CDK/Aurora kinase inhibitor as a positive control to see if it phenocopies the effects of JNJ-7706621.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of JNJ-7706621 Against Various Kinases
Kinase TargetIC50 (nM)
CDK1/Cyclin B9[3][7]
CDK2/Cyclin A4[7]
CDK2/Cyclin E3[7]
CDK3/Cyclin E58[7]
CDK4/Cyclin D1253[7]
CDK6/Cyclin D1175[7]
Aurora A11[3][7]
Aurora B15[7]
VEGF-R2154[3][7]
FGF-R2226[7]
GSK3β254[3][7]
Table 2: In Vitro Growth Inhibition IC50 Values of JNJ-7706621 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer112 - 514[3]
HCT-116Colon Cancer112 - 514[3]
SK-OV-3Ovarian Cancer112 - 514[3]
PC3Prostate Cancer120[3]
DU145Prostate Cancer112 - 514[3]
A375Melanoma112 - 514[3]
MDA-MB-231Breast Cancer112 - 514[3]
MES-SAUterine Sarcoma112 - 514[3]
MES-SA/Dx5Uterine Sarcoma (drug-resistant)112 - 514[3]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (Thymidine Incorporation)

This protocol is used to determine the effect of JNJ-7706621 on cell growth by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.[3][7]

Materials:

  • JNJ-7706621 stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well scintillating microplates (e.g., CytoStar-T)

  • [¹⁴C]-methyl-thymidine

  • Phosphate-buffered saline (PBS)

  • Scintillation counter (e.g., Packard TopCount)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in a 96-well scintillating microplate in a volume of 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Prepare serial dilutions of JNJ-7706621 in complete medium. Add 1 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for an additional 24 hours.

  • Thymidine Labeling: Add 0.2 µCi of [¹⁴C]-methyl-thymidine to each well in a volume of 20 µL.

  • Final Incubation: Incubate the plate for another 24 hours at 37°C.

  • Washing: Discard the medium and wash the wells twice with 200 µL of PBS.

  • Measurement: Add 200 µL of PBS to each well. Seal the top and bottom of the plate and quantify the incorporated [¹⁴C]-methyl-thymidine using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by performing a linear regression analysis of the percent inhibition of thymidine incorporation versus the log of JNJ-7706621 concentration.

Protocol 2: In Vitro Kinase Assay

This protocol measures the inhibitory activity of JNJ-7706621 against a specific kinase, such as CDK1/Cyclin B.[3][7]

Materials:

  • JNJ-7706621 stock solution

  • Purified active kinase (e.g., CDK1/Cyclin B complex)

  • Biotinylated peptide substrate (e.g., Histone H1-based peptide)

  • [³³P]-γ-ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Streptavidin-coated 96-well plates

  • Wash buffer (e.g., PBS with 100 mM EDTA)

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction: In a streptavidin-coated 96-well plate, add the kinase reaction buffer containing the biotinylated peptide substrate.

  • Add Inhibitor: Add various concentrations of JNJ-7706621 or vehicle control (DMSO) to the wells.

  • Initiate Reaction: Start the kinase reaction by adding the purified kinase and [³³P]-γ-ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction and Wash: Terminate the reaction by adding the wash buffer. Wash the plate multiple times to remove unincorporated [³³P]-γ-ATP.

  • Measurement: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of kinase activity against the log of JNJ-7706621 concentration.

Visualizations

G cluster_0 Cell Cycle Progression cluster_1 Mitosis Regulation cluster_2 Cellular Outcomes G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 Spindle Spindle Assembly Cytokinesis Cytokinesis Spindle->Cytokinesis Aurora A, Aurora B JNJ JNJ-7706621 JNJ->G1 Inhibition JNJ->G2 Inhibition JNJ->Spindle Inhibition JNJ->Cytokinesis Inhibition Arrest G1 Delay & G2/M Arrest JNJ->Arrest Apoptosis Apoptosis JNJ->Apoptosis

Caption: JNJ-7706621 signaling pathway inhibition.

G cluster_workflow Experimental Workflow for Concentration Optimization start Start: Select Cell Line dose_response Step 1: Initial Dose-Response (Broad Range: e.g., 10 nM - 10 µM) start->dose_response determine_ic50 Step 2: Determine IC50 for Growth Inhibition dose_response->determine_ic50 narrow_range Step 3: Refined Dose-Response (Around IC50) determine_ic50->narrow_range phenotypic_assay Step 4: Assess Phenotype (Cell Cycle, Apoptosis) narrow_range->phenotypic_assay select_concentration Step 5: Select Optimal Concentration(s) for Further Experiments phenotypic_assay->select_concentration end End select_concentration->end

Caption: Workflow for optimizing JNJ-7706621 concentration.

G start Start: No or Low Activity Observed check_conc Is the concentration range appropriate for the cell line? start->check_conc check_handling Was the compound handled and stored correctly? check_conc->check_handling Yes increase_conc Solution: Increase concentration range in a new dose-response experiment. check_conc->increase_conc No check_resistance Is the cell line known to be resistant? check_handling->check_resistance Yes prepare_fresh Solution: Prepare fresh stock and working solutions from a new vial. check_handling->prepare_fresh No change_cell_line Solution: Consider using a different, more sensitive cell line. check_resistance->change_cell_line Yes end Problem Resolved check_resistance->end No increase_conc->end prepare_fresh->end change_cell_line->end

References

Technical Support Center: JNJ-1250132 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for publicly available scientific literature and experimental data on JNJ-1250132 (also known as CDB-4363; CAS RN: 240805-96-3) has yielded limited information. While the existence of this compound is confirmed through chemical databases, there is a notable absence of published research detailing its mechanism of action, common experimental applications, and any associated technical challenges.

Due to this lack of foundational data, we are unable to provide a detailed technical support center with specific troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols as requested. The creation of such resources requires a basis in documented experimental use and potential issues, which is not currently available in the public domain for this compound.

We are committed to providing accurate and helpful information. Fabricating experimental problems or protocols without supporting scientific evidence would be misleading and counterproductive to the research community.

We recommend the following actions for researchers working with this compound:

  • Consult Internal Documentation: If this compound was synthesized in-house or acquired from a commercial supplier, we strongly advise consulting any accompanying documentation, such as a certificate of analysis or technical data sheets. These documents may provide crucial information regarding solubility, stability, and handling.

  • Contact the Supplier or Originating Laboratory: The original source of the compound is the most likely to possess detailed information about its properties and any known experimental challenges.

  • Perform Pilot Studies: We recommend conducting small-scale pilot experiments to determine optimal conditions for your specific assays. This should include solubility testing in various solvents, stability assessments under your experimental conditions, and dose-response curves to establish effective concentrations.

We will continue to monitor for any emerging publications related to this compound and will update our resources accordingly. We apologize for any inconvenience this may cause and appreciate your understanding.

improving JNJ-1250132 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with the selective JAX1 inhibitor, JNJ-1250132, in solution. The following information is based on general principles for small molecule stability and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause?

A1: Cloudiness or precipitation can indicate several issues, including poor solubility of this compound in the chosen solvent, compound degradation leading to insoluble byproducts, or the use of a solvent of insufficient purity. It is also possible that the concentration of this compound exceeds its solubility limit in the current formulation.

Q2: I've observed a decrease in the activity of my this compound solution over a short period. What are the likely reasons?

A2: A decline in activity often points to chemical instability and degradation of this compound. Potential causes include hydrolysis, oxidation, or photolysis, which can be influenced by factors such as pH, exposure to oxygen, light, and elevated temperatures.[1][2]

Q3: Can the pH of my buffer solution affect the stability of this compound?

A3: Yes, the pH of a formulation can significantly impact the stability of the active pharmaceutical ingredient (API).[3][4] For many small molecules, degradation pathways such as hydrolysis are pH-dependent. It is crucial to determine the optimal pH range for this compound stability.

Q4: What general precautions should I take when preparing and storing this compound solutions?

A4: To minimize degradation, it is advisable to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and in airtight containers to prevent oxidation and evaporation. The use of high-purity solvents and reagents is also critical.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers
Potential Cause Troubleshooting Steps Expected Outcome
Low Aqueous Solubility 1. Decrease the concentration of this compound. 2. Incorporate a co-solvent (e.g., DMSO, ethanol) in the buffer. 3. Utilize solubility-enhancing excipients such as cyclodextrins.[2][3]A clear, homogenous solution with no visible precipitate.
Incorrect pH 1. Determine the pKa of this compound. 2. Adjust the buffer pH to a range where the ionized (more soluble) form of the molecule is favored.Improved solubility and a stable solution.
Salt Form 1. If using the free base, consider converting to a salt form (e.g., hydrochloride) to enhance aqueous solubility.Increased solubility and dissolution rate.
Issue 2: Chemical Degradation of this compound in Solution
Potential Degradation Pathway Troubleshooting Steps Stabilizing Agents/Techniques
Oxidation 1. Prepare solutions in degassed buffers. 2. Purge the headspace of the storage container with an inert gas like nitrogen or argon.[4] 3. Add antioxidants to the formulation.[1]Reduced formation of oxidative degradation products and preserved potency.
Hydrolysis 1. Conduct a pH-rate profile study to identify the pH of maximum stability. 2. Maintain the solution pH within this optimal range using appropriate buffering agents.[1][3]Minimized hydrolytic degradation and extended solution shelf-life.
Photodegradation 1. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2] 2. Conduct experiments under low-light conditions when possible.Prevention of light-induced degradation and maintenance of compound integrity.

Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound

Objective: To determine the effect of pH on the degradation rate of this compound and identify the pH of maximum stability.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike a known concentration of the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench any further degradation by diluting the aliquot in a mobile phase and/or freezing.

  • Analyze the concentration of the remaining this compound in each sample by a validated stability-indicating HPLC method.

  • Plot the natural logarithm of the concentration of this compound versus time for each pH to determine the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Protocol 2: Evaluation of Stabilizing Excipients

Objective: To assess the effectiveness of various excipients in preventing the degradation of this compound.

Methodology:

  • Prepare a solution of this compound in a buffer at a pH known to cause some degradation.

  • Divide the solution into several aliquots.

  • To each aliquot (except for a control), add a different stabilizing excipient. Examples include:

    • Antioxidants: Ascorbic acid, Butylated hydroxytoluene (BHT)[1]

    • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA)[2]

    • Solubilizers/Complexing Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]

  • Include a control group with no added excipient.

  • Incubate all samples under stressed conditions (e.g., elevated temperature, exposure to light).

  • Monitor the concentration of this compound over time using HPLC.

  • Compare the degradation rates in the presence of different excipients to that of the control.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of this compound at 40°C
pHApparent First-Order Rate Constant (k_obs, hr⁻¹)Half-life (t₁/₂, hr)
2.00.08668.0
4.00.023130.0
6.00.0069100.5
7.40.011660.0
9.00.043316.0
Table 2: Illustrative Effect of Stabilizers on this compound Degradation at pH 7.4 and 40°C after 24 hours
Condition Initial Concentration (µM) Concentration after 24h (µM) % Remaining
Control (No Additives)10076.376.3%
+ 0.1% Ascorbic Acid10095.295.2%
+ 0.05% EDTA10088.588.5%
+ 1% HP-β-CD10092.192.1%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Study cluster_analysis Analysis prep_stock Prepare this compound Stock Solution incubation Incubate Samples (Stressed Conditions) prep_stock->incubation prep_buffers Prepare Buffers (Varying pH or Excipients) prep_buffers->incubation sampling Collect Aliquots at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis degradation_pathways JNJ This compound (Active) hydrolysis Hydrolysis (H₂O, pH) JNJ->hydrolysis H⁺ or OH⁻ oxidation Oxidation (O₂) JNJ->oxidation Radical Initiators photolysis Photolysis (Light) JNJ->photolysis UV/Vis Light degraded Inactive Degradants hydrolysis->degraded oxidation->degraded photolysis->degraded

References

Technical Support Center: Investigating Off-Target Effects of JNJ-1250132

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of the hypothetical small molecule inhibitor, JNJ-1250132.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in drug development?

A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to a variety of complications, including misleading experimental results, cellular toxicity, and adverse side effects in clinical settings.[1] A thorough understanding and mitigation of off-target effects are critical for ensuring the safety and efficacy of a potential therapeutic agent.[1]

Q2: My preliminary data shows a cellular phenotype that is inconsistent with the known function of this compound's intended target. Could this be an off-target effect?

A: It is possible that the observed phenotype is due to an off-target effect. To investigate this, consider performing a dose-response curve to compare the potency of this compound for the observed phenotype with its potency for on-target engagement. A significant difference in potency may suggest an off-target interaction. Additionally, using a structurally unrelated inhibitor of the same target can help differentiate between on-target and off-target effects. If the phenotype is not replicated with the alternative inhibitor, it is more likely to be an off-target effect of this compound.

Q3: What are some established experimental approaches to identify the specific off-target proteins of this compound?

A: Several methods can be employed to identify off-target interactions:

  • Proteomics-based approaches: Mass spectrometry can be utilized to quantify changes in the proteome of cells treated with this compound, which can reveal unexpected alterations in protein levels.[1]

  • Kinase Profiling: If this compound is a kinase inhibitor, screening it against a large panel of kinases can identify unintended kinase targets.

  • Affinity-based proteomics: This involves using a modified version of this compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Computational approaches: In silico methods, such as molecular docking, can predict potential off-target interactions based on the structures of this compound and known proteins.[2]

Troubleshooting Guide

The following table provides guidance on common issues encountered during the investigation of this compound's off-target effects.

Issue Potential Cause Troubleshooting Steps
Inconsistent cellular phenotype compared to the known function of the intended target. Off-target effects- Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. - Use a structurally unrelated inhibitor of the same target to see if the phenotype is replicated.
Cellular toxicity observed at concentrations required for target inhibition. Off-target toxicity- Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). - Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.
On-target toxicity- Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity.
Difficulty in validating a potential off-target identified through screening. Experimental artifact- Validate the interaction using an orthogonal method (e.g., if identified by proteomics, validate with a cellular thermal shift assay). - Ensure the use of appropriate positive and negative controls in all validation experiments.

Experimental Protocols

Protocol 1: Kinase Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be used in the assay.

  • Kinase Panel: Select a commercial kinase profiling service or an in-house panel of purified kinases. The panel should ideally cover a broad representation of the human kinome.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well will contain a specific kinase, its substrate, ATP, and a specific concentration of this compound.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods such as radiometric assays (³²P-ATP), fluorescence polarization, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition for each kinase at each concentration of this compound is calculated. The data is often presented as a heatmap or a selectivity score. IC₅₀ values are determined for any significantly inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound or a vehicle control for a specified period.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the cell lysate into separate tubes and heat them to a range of different temperatures.

  • Centrifugation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated protein fraction.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein and a control protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Off-Target Identification phenotype Unexpected Phenotype with this compound hypothesis On-Target vs. Off-Target Effect? phenotype->hypothesis dose_response Dose-Response Curve hypothesis->dose_response orthogonal_inhibitor Orthogonal Inhibitor hypothesis->orthogonal_inhibitor target_knockdown Target Knockdown (siRNA/CRISPR) hypothesis->target_knockdown proteomics Proteomics dose_response->proteomics orthogonal_inhibitor->proteomics target_knockdown->proteomics cetsa CETSA proteomics->cetsa kinase_profiling Kinase Profiling kinase_profiling->cetsa

Caption: Workflow for investigating unexpected phenotypes.

signaling_pathway JNJ1250132 This compound Target Intended Target JNJ1250132->Target Inhibition OffTarget1 Off-Target 1 (e.g., Kinase X) JNJ1250132->OffTarget1 Inhibition OffTarget2 Off-Target 2 (e.g., GPCR Y) JNJ1250132->OffTarget2 Activation Downstream1 Downstream Signaling 1 Target->Downstream1 Downstream2 Downstream Signaling 2 OffTarget1->Downstream2 Downstream3 Downstream Signaling 3 OffTarget2->Downstream3 Phenotype1 Therapeutic Effect Downstream1->Phenotype1 Phenotype2 Side Effect A Downstream2->Phenotype2 Phenotype3 Side Effect B Downstream3->Phenotype3 troubleshooting_logic start Observe Unexpected Cellular Toxicity q1 Does toxicity persist in a target-knockout cell line? start->q1 a1_yes Likely Off-Target Toxicity q1->a1_yes Yes a1_no Likely On-Target Toxicity q1->a1_no No q2 Screen against toxicity panel a1_yes->q2 q3 Validate hits with orthogonal assays q2->q3

References

Technical Support Center: JNJ-1250132 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the delivery of JNJ-1250132 in animal models. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing guidance for successful in vivo experiments. The following information is based on best practices for the delivery of novel small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For preclinical studies, this compound can be formulated in a variety of vehicles depending on the route of administration. A common starting formulation for oral gavage is a suspension in 0.5% (w/v) methylcellulose in water. For intravenous administration, a solution in a co-solvent system such as 10% DMSO, 40% PEG300, and 50% saline may be considered. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo studies.

Q2: What are the potential reasons for observing high toxicity or adverse effects in my animal models?

A2: High toxicity, such as significant weight loss or lethargy, can stem from several factors. These may include issues with the formulation leading to poor bioavailability and off-target effects.[1] It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Additionally, ensure the compound is fully solubilized, as precipitation can lead to local or systemic toxicity.

Q3: My in vivo efficacy results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can be attributed to several variables. These include batch-to-batch variation of the compound, improper formulation, instability of the compound in the vehicle, and variability in animal handling and dosing technique. To mitigate this, ensure consistent formulation procedures, use a fresh preparation for each experiment, and standardize all experimental protocols.

Q4: How can I confirm target engagement of this compound in my animal model?

A4: Target engagement can be assessed by measuring the modulation of a downstream biomarker in the relevant tissue. For a kinase inhibitor, this typically involves quantifying the phosphorylation of its direct substrate. This can be achieved through techniques such as Western blotting, immunohistochemistry (IHC), or ELISA on tissue lysates collected at various time points after dosing.

Troubleshooting Guides

Issue 1: Poor Oral Bioavailability

Symptoms:

  • Low plasma exposure (AUC) after oral administration.

  • High variability in plasma concentrations between animals.

  • Lack of in vivo efficacy despite in vitro potency.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Experimental Protocol
Poor Solubility Optimize the formulation vehicle.Test a panel of GRAS (Generally Recognized As Safe) excipients and co-solvents to improve solubility. See Protocol 1 for a sample solubility screen.
First-Pass Metabolism Co-administer with a metabolic inhibitor (use with caution and appropriate justification).Conduct a pilot pharmacokinetic study with and without a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of first-pass metabolism.
Efflux by Transporters Use a vehicle containing a P-glycoprotein (P-gp) inhibitor.Formulate this compound in a vehicle containing a P-gp inhibitor such as Tween 80 or Pluronic F68 and compare plasma exposure to a formulation without the inhibitor.
Issue 2: Rapid Clearance and Short Half-Life

Symptoms:

  • Rapid decline in plasma concentrations after intravenous administration.

  • Requirement for frequent dosing to maintain therapeutic exposure.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Experimental Protocol
High Metabolic Clearance Investigate the metabolic stability of the compound.Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant animal species. See Protocol 2 for a sample metabolic stability assay.
Rapid Renal Excretion Characterize the primary route of elimination.Conduct a mass balance study using radiolabeled this compound to determine the proportion of drug excreted in urine versus feces.
Formulation Issues Consider a sustained-release formulation.Explore formulating this compound in a depot vehicle such as a polymer-based gel for subcutaneous injection to achieve prolonged release.

Experimental Protocols

Protocol 1: Solubility Screen for Oral Formulation

  • Preparation of Vehicles: Prepare a panel of potential oral formulation vehicles (e.g., 0.5% methylcellulose, 20% Captisol®, 10% Solutol® HS 15 in water).

  • Compound Addition: Add an excess amount of this compound to a fixed volume of each vehicle.

  • Equilibration: Vortex the samples vigorously and then incubate at room temperature with shaking for 24 hours to reach equilibrium.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: The vehicle that yields the highest concentration of dissolved this compound is a promising candidate for in vivo studies.

Protocol 2: In Vitro Metabolic Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from the species of interest), NADPH regenerating system, and buffer.

  • Compound Incubation: Add this compound to the reaction mixture at a final concentration of 1 µM.

  • Time Course: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival This compound This compound This compound->Akt Inhibits

Caption: Hypothetical signaling pathway for this compound targeting the PI3K/Akt pathway.

Troubleshooting_Workflow cluster_formulation Formulation Issues cluster_pk Pharmacokinetic Issues cluster_pd Pharmacodynamic Issues start In Vivo Experiment Shows Poor Efficacy or High Toxicity solubility Assess Solubility and Stability start->solubility pk_study Conduct Pilot PK Study start->pk_study target_engagement Confirm Target Engagement start->target_engagement vehicle Optimize Vehicle solubility->vehicle If poor route Consider Alternative Route of Administration vehicle->route clearance Determine Clearance Mechanism pk_study->clearance mtd Establish MTD pk_study->mtd biomarker Measure Downstream Biomarkers target_engagement->biomarker

Caption: A logical workflow for troubleshooting in vivo delivery issues.

References

Technical Support Center: Minimizing Compound-X (JNJ-1250132) Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and minimizing the toxicity of the novel compound Compound-X (JNJ-1250132) in cell culture experiments. The following information is based on general principles of in vitro toxicology and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound-X in my cell line?

A1: For a novel compound with unknown potency, it is advisable to start with a wide range of concentrations to establish a dose-response relationship. A common approach is to use a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This broad range helps in identifying concentrations that elicit a biological effect, cytotoxicity, or no effect.

Q2: How can I determine if Compound-X is cytotoxic to my cells?

A2: Cytotoxicity can be assessed using various cell viability assays.[2] Common methods include:

  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[3]

  • LDH Release Assay: This assay measures the leakage of lactate dehydrogenase (LDH) from cells with damaged membranes.[3]

  • Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.[3] It is crucial to include both positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in your experiments.[4]

Q3: My cells show signs of stress (e.g., morphological changes, detachment) even at low concentrations of Compound-X. What should I do?

A3: Cell stress at low concentrations can be due to several factors:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to certain compounds.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).[5]

  • Compound instability: The compound might be degrading into toxic byproducts.

To troubleshoot, perform a vehicle control experiment with the solvent alone to rule out solvent toxicity.[5] It may also be necessary to use a lower concentration range of Compound-X in subsequent experiments.

Q4: How long should I expose the cells to Compound-X?

A4: The optimal exposure time can vary depending on the compound's mechanism of action and the cell type.[6] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal duration for observing the desired effect while minimizing non-specific toxicity.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Compound-X.

Problem Potential Cause Recommended Solution Citation
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting steps.[2]
Edge effects in the microplateAvoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.[4]
Presence of air bubblesInspect wells for bubbles before reading the plate. If present, gently pop them with a sterile pipette tip.[2]
Low signal or absorbance value in cytotoxicity assay Low cell densityOptimize the initial cell seeding density. Perform a cell titration experiment to find the optimal number of cells per well.[2]
Assay reagent is toxic to cellsSome assay reagents, like MTT, can be toxic with prolonged incubation. Reduce the incubation time or use a less toxic viability assay.[6]
High background signal in control wells Contamination of cultureCheck for microbial contamination. Use fresh sterile reagents and aseptic techniques.[7]
High cell density in negative controlOver-confluence of cells in the negative control wells can lead to cell death and increased background. Ensure cells are in the log growth phase.[2]
Serum in the medium contains LDHFor LDH assays, serum can be a source of background LDH. Reduce the serum percentage or use serum-free medium if possible.[4]

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Initial Screening of Compound-X
Screening Phase Concentration Range Purpose
Range-finding 1 nM - 100 µMTo identify the general potency and toxicity range.
Dose-response 10-fold dilutions around the estimated IC50To accurately determine the IC50 value.
Table 2: Common Cytotoxicity Assay Parameters
Assay Type Principle Typical Incubation Time Detection Method
MTT/MTS Measures metabolic activity2 - 4 hoursColorimetric (Absorbance)
LDH Release Measures membrane integrity10 - 30 minutesColorimetric (Absorbance)
CellTox™ Green Measures membrane integrityReal-time or endpointFluorescence
Caspase-Glo® 3/7 Measures caspase-3/7 activity30 - 60 minutesLuminescence

Detailed Experimental Protocols

Protocol: Determining the Optimal Concentration of Compound-X using an MTT Assay

This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of Compound-X.

Materials:

  • Target cell line in logarithmic growth phase

  • Complete cell culture medium

  • Compound-X stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cell suspension to the optimal seeding density (determined previously) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a serial dilution of Compound-X in complete culture medium. A common starting point is a 10-fold dilution series from your stock solution.[1]

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.1%).[5]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X.

    • Include wells with medium only (blank), medium with vehicle (negative control), and medium with a known cytotoxic agent (positive control).

    • Incubate the plate for the desired exposure time (e.g., 48 hours).[8]

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[3]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the Compound-X concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Hypothetical Signaling Pathway for Compound-X Induced Toxicity

Toxicity_Pathway Compound-X Compound-X Mitochondrial_Dysfunction Mitochondrial_Dysfunction Compound-X->Mitochondrial_Dysfunction ROS_Production ROS_Production Mitochondrial_Dysfunction->ROS_Production Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase_9_Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase_3_Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Hypothetical pathway of Compound-X inducing apoptosis via mitochondrial dysfunction.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell_Culture Cell_Seeding Cell_Seeding Cell_Culture->Cell_Seeding Compound_Dilution Compound_Dilution Cell_Treatment Cell_Treatment Compound_Dilution->Cell_Treatment Incubation Incubation Cell_Treatment->Incubation Add_Reagent Add_Reagent Incubation->Add_Reagent Read_Plate Read_Plate Add_Reagent->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis IC50_Determination IC50_Determination Data_Analysis->IC50_Determination

Caption: General workflow for an in vitro cytotoxicity assay.

References

JNJ-1250132 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As no public information is available for "JNJ-1250132," this technical support guide has been created using the well-documented dual cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, JNJ-7706621 , as a representative example. The experimental principles, protocols, and troubleshooting advice provided herein can serve as a template for your research with other experimental compounds.

This guide is intended for researchers, scientists, and drug development professionals to address common experimental variables and provide standardized protocols and controls for the use of JNJ-7706621.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JNJ-7706621?

A1: JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] It shows high potency against CDK1 and CDK2 and also inhibits Aurora A and Aurora B kinases.[4][5] This dual inhibition disrupts critical cell cycle progression checkpoints, leading to cell cycle arrest, and in many cases, apoptosis.[2][3]

Q2: What are the expected cellular effects of JNJ-7706621 treatment?

A2: Treatment of cancer cells with JNJ-7706621 typically results in a delay in the G1 phase and a subsequent arrest at the G2/M phase of the cell cycle.[2][3] Inhibition of Aurora kinases can also lead to endoreduplication (repeated DNA replication without cell division), resulting in cells with >4N DNA content.[2][3] Furthermore, JNJ-7706621 can induce apoptosis.[2][3]

Q3: In which cell lines has JNJ-7706621 shown activity?

A3: JNJ-7706621 has demonstrated potent growth-inhibitory activity across a range of human cancer cell lines, including those derived from cervical cancer (HeLa), colon cancer (HCT-116), ovarian cancer (SK-OV-3), prostate cancer (PC3, DU145), melanoma (A375), and breast cancer (MDA-MB-231).[1][6] Its efficacy appears to be independent of p53 or retinoblastoma (Rb) status.[2][3]

Q4: How should I prepare and store JNJ-7706621 stock solutions?

A4: JNJ-7706621 is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C for long-term stability. For in vivo studies, the compound may be formulated in vehicles such as a nanocrystal suspension.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Lower than expected potency (high IC50 value) in cell viability assays. 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. 3. Assay interference: The compound may interfere with the assay readout (e.g., colorimetric or luminescent signal). 4. High serum concentration: Proteins in the serum may bind to the compound, reducing its effective concentration.1. Use a fresh aliquot of the compound and verify its purity. 2. Test a panel of cell lines with known sensitivity. Consider using a positive control compound with a similar mechanism of action. 3. Run a control experiment with the compound in cell-free media to check for assay interference. 4. Perform experiments in media with a lower serum concentration, if tolerated by the cells.
Inconsistent results in cell cycle analysis. 1. Sub-optimal cell density: Cells may not be in the logarithmic growth phase. 2. Fixation issues: Inadequate or harsh fixation can lead to cell clumping or poor DNA staining. 3. RNase treatment: Insufficient RNase treatment can result in propidium iodide (PI) staining of RNA, leading to inaccurate DNA content analysis.1. Ensure cells are seeded at a density that allows for logarithmic growth throughout the experiment. 2. Use ice-cold 70% ethanol and add it dropwise while gently vortexing to prevent clumping.[7] 3. Ensure adequate concentration and incubation time for RNase treatment.
No change in phosphorylation of Histone H3 at Ser10 after treatment. 1. Incorrect timing: The time point for analysis may be too early or too late. 2. Antibody issues: The primary antibody may not be specific or may be used at a suboptimal dilution. 3. Low compound concentration: The concentration of JNJ-7706621 may be insufficient to inhibit Aurora kinases effectively.1. Perform a time-course experiment to determine the optimal time point for observing changes in Histone H3 phosphorylation. 2. Validate the antibody using a positive control (e.g., cells treated with a known Aurora kinase inhibitor like nocodazole). Titrate the antibody to find the optimal concentration. 3. Perform a dose-response experiment to ensure the concentration used is sufficient for target engagement.
Precipitation of the compound in cell culture media. 1. Poor solubility: The final concentration of the compound in the media exceeds its solubility limit. 2. High DMSO concentration: The final concentration of DMSO in the media is too high, causing cytotoxicity or affecting compound solubility.1. Avoid high final concentrations of the compound. If necessary, consider using a different solvent or formulation. 2. Ensure the final DMSO concentration in the cell culture media is typically below 0.5%.

Quantitative Data Summary

In Vitro Kinase Inhibition Profile of JNJ-7706621
Kinase TargetIC50 (nM)
CDK1/Cyclin B9
CDK2/Cyclin A4
CDK3/Cyclin E58
CDK4/Cyclin D1253
CDK6/Cyclin D3175
Aurora A11
Aurora B15
VEGF-R2154
FGF-R2254
GSK3β221

Data compiled from multiple sources.[1][4][6][8]

In Vitro Anti-proliferative Activity of JNJ-7706621
Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer112 - 284
HCT-116Colon Cancer~254
SK-OV-3Ovarian Cancer~150
PC3Prostate Cancer~200
DU145Prostate Cancer~250
A375Melanoma~447
MDA-MB-231Breast Cancer~300

Data compiled from multiple sources.[1][4][6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of JNJ-7706621 in complete medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of JNJ-7706621 or vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to model the cell cycle distribution based on the DNA content histogram.

Protocol 3: Western Blot for Phospho-Histone H3
  • Cell Lysis: After treatment with JNJ-7706621, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 or a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

JNJ_7706621_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_targets Molecular Targets G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Apoptosis Apoptosis CDKs CDK1/CDK2 CDKs->G2 Promotes G2/M Transition G2_M_Arrest G2/M Arrest AuroraK Aurora A/B Kinases AuroraK->M Regulates Mitosis Endoreduplication Endoreduplication JNJ_7706621 JNJ-7706621 JNJ_7706621->CDKs Inhibition JNJ_7706621->AuroraK Inhibition

Caption: Mechanism of action of JNJ-7706621.

Experimental_Workflow cluster_assays Parallel Assays start Start cell_culture Seed cells in multi-well plates start->cell_culture treatment Treat with JNJ-7706621 (dose-response) and vehicle control cell_culture->treatment incubation Incubate for a defined period (e.g., 48-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Western Blot (e.g., p-Histone H3) incubation->western_blot data_analysis Data Analysis (IC50, Cell Cycle Distribution, Protein Expression) viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for JNJ-7706621 characterization.

References

protocol refinement for JNJ-1250132 DNA binding assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNA binding assays to study compounds such as JNJ-1250132. The following information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: Which DNA binding assay is most suitable for characterizing the interaction between a small molecule and DNA?

A1: The choice of assay depends on the specific research question.

  • Electrophoretic Mobility Shift Assay (EMSA) is a straightforward method to qualitatively determine if a compound binds to a specific DNA sequence.[1][2] It is often used for initial screening.

  • Filter Binding Assays are useful for quantifying the binding affinity between a protein (or a compound that facilitates protein-DNA interaction) and DNA.[3][4][5]

  • Surface Plasmon Resonance (SPR) provides real-time quantitative data on binding kinetics, including association and dissociation rates, making it ideal for detailed characterization of binding affinity and specificity.[6][7][8][9][10]

Q2: How can I be sure that the observed binding is specific to the DNA sequence of interest?

A2: To demonstrate specificity, competition experiments are crucial. This involves adding an excess of unlabeled specific competitor DNA to the binding reaction, which should reduce the binding of the labeled probe. Conversely, adding an excess of an unlabeled non-specific competitor DNA should not significantly affect the binding of the labeled probe.

Q3: What are the critical controls to include in a DNA binding assay?

A3: Essential controls include:

  • No protein/compound control: To ensure the DNA probe itself does not cause a shift or retention.

  • No DNA control: To check for non-specific binding of the protein/compound to the detection matrix.

  • Specific and non-specific competitor controls: As described in Q2, to demonstrate sequence specificity.

  • Positive control: A known DNA-binding protein for the specific sequence to validate the assay setup.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered in three widely used DNA binding assays.

Electrophoretic Mobility Shift Assay (EMSA)

Experimental Workflow for EMSA

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection p1 Prepare Labeled DNA Probe p2 Prepare Protein/ Compound Extract b1 Incubate Probe with Protein/Compound p2->b1 b2 Add Competitors (Optional) s1 Native Polyacrylamide Gel Electrophoresis b2->s1 s2 Transfer to Membrane (Optional) s1->s2 s3 Autoradiography or Fluorescence Imaging s2->s3 Filter_Binding_Workflow cluster_prep Preparation cluster_binding Binding & Filtration cluster_quantification Quantification p1 Prepare Labeled DNA p2 Prepare Protein/ Compound Dilutions b1 Incubate Labeled DNA with Protein/Compound p2->b1 b2 Filter through Nitrocellulose Membrane b1->b2 q1 Wash Membrane b2->q1 q2 Scintillation Counting or Phosphorimaging q1->q2 SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_regeneration Regeneration & Data Analysis p1 Immobilize Ligand (e.g., Biotinylated DNA) on Sensor Chip a1 Inject Analyte (Protein/Compound) - Association p1->a1 a2 Flow Buffer - Dissociation a1->a2 r1 Regenerate Chip Surface a2->r1 d1 Data Processing and Kinetic Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 ligand External Signal ligand->receptor kinase2 Kinase 2 kinase1->kinase2 tf_inactive Inactive Transcription Factor kinase2->tf_inactive tf_active Active Transcription Factor tf_inactive->tf_active dna DNA tf_active->dna gene Target Gene Expression dna->gene Transcription jnj This compound jnj->dna Binds DNA

References

Technical Support Center: Addressing Poor Reproducibility with JNJ-1250132

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound with the specific designation "JNJ-1250132" is limited. The following technical support guide is a comprehensive template designed to address common sources of poor reproducibility in cell-based assays involving novel chemical entities. "Compound-X" is used as a placeholder for this compound to illustrate the format and content of this guide.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of Compound-X between experimental runs. What are the potential causes?

A1: Variability in IC50 values is a common issue and can stem from several factors:

  • Cell-Based Factors:

    • Cell Line Integrity: Ensure the cell line has been recently authenticated and tested for mycoplasma contamination.[1] Genetic drift can occur with high passage numbers, altering cellular responses.[1] It is recommended to use cells within a defined, low passage number range.

    • Cell Health and Seeding Density: The health and metabolic state of cells at the time of treatment are critical. Ensure cells are in the logarithmic growth phase and that seeding density is consistent across experiments.[1][2] Overly high or low cell densities can significantly impact the apparent potency of a compound.

  • Reagent and Compound Handling:

    • Compound Stability: Verify the stability of Compound-X in your assay medium over the course of the experiment. Degradation can lead to a loss of potency.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Assay Protocol:

    • Incubation Times: Inconsistent incubation times with the compound or detection reagents can lead to variability.[1]

    • Pipetting Accuracy: Small errors in pipetting, especially during serial dilutions, can lead to large variations in the final concentration.

Q2: How can we mitigate the "edge effect" in our 96-well plate assays with Compound-X?

A2: The edge effect, where wells on the perimeter of a microplate behave differently, is often due to increased evaporation and temperature gradients.[3] To minimize this:

  • Avoid using the outer 36 wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[3]

  • Ensure plates are properly sealed, especially during long incubation periods.[1]

  • Allow plates to equilibrate to room temperature before adding cells to ensure even settling.[1]

Troubleshooting Guides

Issue: High variability between replicate wells for the same concentration of Compound-X.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting.[1]
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure there are no air bubbles when dispensing.[3]
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If observed, consider using a different solvent or reducing the highest concentration tested.
Edge Effects Implement the mitigation strategies outlined in FAQ Q2.

Issue: The maximum inhibition achieved by Compound-X is lower than expected.

Possible Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions of Compound-X for each experiment. Protect from light if the compound is light-sensitive.
Suboptimal Assay Duration The incubation time may be insufficient for Compound-X to exert its maximum effect. Perform a time-course experiment to determine the optimal treatment duration.
Cell Resistance The cell line may have intrinsic or acquired resistance mechanisms to Compound-X. Consider testing in alternative cell lines.
Reagent Issues Ensure that the detection reagents (e.g., for viability assays) are not expired and are used at their optimal concentrations.[1]

Data Presentation

Table 1: IC50 Values of Compound-X in Various Cancer Cell Lines

Cell LineTissue of OriginMean IC50 (nM) ± SD (n=3)Notes
A549Lung Carcinoma15.2 ± 3.1High Reproducibility
MCF-7Breast Adenocarcinoma28.9 ± 8.5Moderate Reproducibility
HCT116Colon Carcinoma125.6 ± 45.2Poor Reproducibility - Further Optimization Needed

Experimental Protocols

Protocol: Cell Viability (MTT) Assay for Compound-X

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in the appropriate cell culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound-X in DMSO.

    • Perform serial dilutions of Compound-X in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound-X.

    • Incubate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber.

    • Read the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Poor Reproducibility A Poor Reproducibility Observed B Check Cell Line Integrity (Passage #, Mycoplasma) A->B C Verify Reagent & Compound Quality A->C D Review Assay Protocol A->D E Data Analysis Consistent? B->E C->E D->E E->A No F Identify & Correct Source of Error E->F Yes G Reproducibility Achieved F->G

Caption: A logical workflow for troubleshooting poor experimental reproducibility.

G cluster_1 Hypothetical Signaling Pathway for Compound-X Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA CompoundX Compound-X CompoundX->Receptor KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: A diagram of a hypothetical signaling pathway inhibited by Compound-X.

References

Validation & Comparative

JNJ-1250132 vs. Mifepristone: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent steroidal modulators, JNJ-1250132 and mifepristone. Both compounds interact with the progesterone receptor (PR) and the glucocorticoid receptor (GR), but exhibit distinct molecular interactions that lead to different pharmacological profiles. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the signaling pathways involved.

Molecular Profile and Quantitative Comparison

This compound is a potent steroidal progesterone receptor (PR) antagonist.[1] Mifepristone (also known as RU-486) is a synthetic steroid that acts as a competitive antagonist at both the progesterone and glucocorticoid receptors.[2][3] The binding affinities and inhibitory concentrations for both compounds are summarized below.

Target ReceptorParameterThis compoundMifepristone
Progesterone Receptor (PR)IC501.3 nM[1]0.2 nM[4]
Ki-~1.9 nM[5]
Glucocorticoid Receptor (GR)IC500.50 nM[1]2.6 nM[4]
Ki-~2 nM[5]
Androgen Receptor (AR)IC505.6 nM (rat)[1]-
Estrogen Receptor (ER)IC50>3000 nM (human)[1]-

Table 1: Comparative In Vitro Binding Affinities and Inhibitory Concentrations. IC50 values represent the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand. Ki values represent the inhibition constant for binding to the receptor.

Mechanism of Action: A Tale of Two Antagonists

While both this compound and mifepristone are classified as PR antagonists, their mechanisms of action at the molecular level show significant divergence.

Mifepristone acts as a classic competitive antagonist. It binds to the ligand-binding pocket of both the progesterone and glucocorticoid receptors, preventing the natural hormones (progesterone and cortisol, respectively) from binding and activating the receptor.[2][6] This blockade of the progesterone receptor leads to the breakdown of the uterine lining, cervical softening, and increased uterine sensitivity to prostaglandins.[7] At higher doses, its antagonism of the glucocorticoid receptor is utilized in the treatment of Cushing's syndrome.[3][8]

This compound , on the other hand, exhibits a more nuanced mechanism. While it is a high-affinity ligand for the progesterone receptor, its antagonistic action is characterized by its ability to inhibit the binding of the human progesterone receptor to its DNA response element (Progesterone Response Element - PRE) in vitro.[9] This is a key distinction from mifepristone, which promotes the binding of the receptor to DNA.[9] However, paradoxically, proteolytic analysis reveals that this compound induces a receptor conformation that is more similar to that induced by mifepristone than other antagonists like onapristone.[9] This unique combination of properties suggests that this compound may have a novel clinical profile.[9] Like mifepristone, this compound also acts as a glucocorticoid antagonist in vivo.[9]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for mifepristone and this compound at the progesterone receptor.

mifepristone_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds cluster_cytoplasm cluster_cytoplasm Mifepristone Mifepristone Mifepristone->PR Competitively Binds & Blocks HSP Heat Shock Proteins (HSP) PR->HSP Associated PR_Progesterone Active PR (Dimer) PR->PR_Progesterone Dimerization & Activation PR_Mifepristone Inactive PR (Dimer) PR->PR_Mifepristone Dimerization & Inactivation PRE Progesterone Response Element (PRE) PR_Progesterone->PRE Binds PR_Mifepristone->PRE Binds (Altered Conformation) GeneTranscription Gene Transcription PRE->GeneTranscription Activates PRE->GeneTranscription Blocks Activation cluster_nucleus cluster_nucleus cluster_cytoplasm->cluster_nucleus Translocation jnj1250132_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds cluster_cytoplasm cluster_cytoplasm JNJ1250132 This compound JNJ1250132->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Associated PR_Progesterone Active PR (Dimer) PR->PR_Progesterone Dimerization & Activation PR_JNJ1250132 Inactive PR (Dimer) PR->PR_JNJ1250132 Dimerization PRE Progesterone Response Element (PRE) PR_Progesterone->PRE Binds PR_JNJ1250132->PRE Binding Inhibited GeneTranscription Gene Transcription PRE->GeneTranscription Activates cluster_nucleus cluster_nucleus cluster_cytoplasm->cluster_nucleus Translocation experimental_workflow cluster_binding Receptor Binding Assay cluster_reporter Reporter Gene Assay cluster_dna DNA Binding Assay (EMSA) rb1 Prepare Receptor & Radioligand rb2 Add Test Compound (Competition) rb1->rb2 rb3 Separate Bound & Unbound rb2->rb3 rb4 Quantify Radioactivity rb3->rb4 rb5 Determine IC50/Ki rb4->rb5 rg1 Transfect Cells with Receptor & Reporter Plasmids rg2 Treat Cells with Test Compound rg1->rg2 rg3 Measure Reporter Gene Activity rg2->rg3 rg4 Determine EC50/IC50 rg3->rg4 db1 Incubate Purified Receptor with Compound db2 Add Labeled DNA Probe (PRE) db1->db2 db3 Run on Gel (EMSA) db2->db3 db4 Visualize Shifted Bands db3->db4 db5 Analyze Inhibition of DNA Binding db4->db5

References

A Comparative Analysis of JNJ-1250132 and Onapristone on Progesterone Receptor-DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two progesterone receptor (PR) antagonists, JNJ-1250132 and onapristone, on the DNA binding of the progesterone receptor. This analysis is based on available preclinical data and aims to inform research and development in areas such as endometriosis, uterine fibroids, and breast cancer.

Introduction

Progesterone receptor modulators are critical for therapeutic intervention in hormone-dependent diseases. Their mechanism of action, particularly their influence on the receptor's ability to bind to DNA and regulate gene transcription, is a key determinant of their clinical profile. This guide focuses on two such antagonists, this compound and onapristone, and their distinct effects on the PR-DNA interaction.

Onapristone is classified as a type I antiprogestin, which functions by preventing the progesterone receptor from binding to DNA. This is achieved by inhibiting the dimerization of PR monomers, a crucial step for DNA binding, and also by preventing the association of necessary co-activators. In contrast, this compound is a newer steroidal progestin antagonist with a unique molecular profile.

Data Presentation: Effects on DNA Binding

FeatureThis compoundOnapristoneReference
Effect on PR-DNA Binding Inhibits binding of the human progesterone receptor to a progesterone response element.[1]Inhibits binding of the human progesterone receptor to a progesterone response element.[1][1]
Mechanism of DNA Binding Inhibition Prevents the PR from effectively binding to the PRE in cell-free assays.[1]Prevents dimerization of PR monomers and association of co-activators, thus preventing DNA binding.[2][3][1][2][3]
Receptor Conformation Induces a receptor conformation more similar to mifepristone, which is known to promote receptor binding to DNA, creating a unique antagonistic profile.[1]Induces a conformation that is unfavorable for DNA binding.[1]
Classification Steroidal progesterone receptor modulator.[1]Type I antiprogestin.[3][4][1][3][4]

Signaling Pathway and Mechanism of Action

The progesterone receptor, a ligand-activated transcription factor, mediates the effects of progesterone. Upon hormone binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Both this compound and onapristone are antagonists that disrupt this signaling pathway, but at slightly different points, leading to the inhibition of progesterone-mediated gene transcription.

Progesterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonists Antagonist Intervention PR_inactive Inactive PR PR_active Active PR (Conformational Change) PR_inactive->PR_active Progesterone Progesterone Progesterone->PR_inactive Binds PR_dimer PR Dimer PR_active->PR_dimer Dimerization PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Nuclear Translocation PRE PRE (DNA) Transcription Gene Transcription PRE->Transcription Initiates PR_dimer_nuc->PRE Binds Onapristone Onapristone Onapristone->PR_dimer Inhibits Dimerization & DNA Binding JNJ_1250132 This compound JNJ_1250132->PRE Inhibits DNA Binding

Progesterone Receptor Signaling and Antagonist Inhibition.

Experimental Protocols

The following are representative protocols for assessing the effects of compounds on progesterone receptor-DNA binding.

Cell-Free DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to detect protein-DNA interactions in vitro.

EMSA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_electrophoresis Electrophoresis cluster_detection Detection cluster_analysis Analysis PR Purified Progesterone Receptor (PR) Incubate Incubate PR, Probe, and Compound PR->Incubate PRE_probe Radiolabeled PRE DNA Probe PRE_probe->Incubate Compounds This compound or Onapristone Compounds->Incubate Gel Native Polyacrylamide Gel Electrophoresis Incubate->Gel Autorad Autoradiography Gel->Autorad Analyze Analyze Shifted Bands (PR-DNA Complex) Autorad->Analyze

Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Preparation of Reagents:

    • Purified recombinant human progesterone receptor.

    • A double-stranded oligonucleotide probe containing the progesterone response element (PRE) sequence, typically end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

    • Test compounds (this compound, onapristone) at various concentrations.

    • Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, glycerol, and a non-specific DNA competitor like poly(dI-dC) to reduce non-specific binding).

  • Binding Reaction:

    • The progesterone receptor is pre-incubated with the test compound (or vehicle control) in the binding buffer for a specified time (e.g., 20-30 minutes) at a specific temperature (e.g., room temperature or 4°C).

    • The radiolabeled PRE probe is then added to the mixture, and the incubation is continued for another period (e.g., 20-30 minutes) to allow for the formation of the PR-DNA complex.

  • Electrophoresis:

    • The reaction mixtures are loaded onto a native polyacrylamide gel.

    • Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection and Analysis:

    • The gel is dried and exposed to an X-ray film or a phosphorimager screen for autoradiography.

    • The intensity of the band corresponding to the PR-DNA complex (the "shifted" band) is quantified. The inhibition of this complex formation by the test compounds is used to determine their potency (e.g., IC50 value).

Conclusion

Both this compound and onapristone effectively inhibit the binding of the progesterone receptor to its DNA response elements, a key step in progesterone-mediated gene transcription. While both compounds achieve this endpoint, onapristone is well-characterized as a type I antiprogestin that prevents PR dimerization. This compound, while also inhibiting DNA binding in a similar manner to onapristone in cell-free assays, induces a unique receptor conformation that likens it to other classes of PR modulators. This distinction in their interaction with the progesterone receptor may translate to different pharmacological profiles and clinical applications. Further quantitative studies are warranted to delineate the precise potencies and subtle mechanistic differences between these two compounds.

References

JNJ-1250132: A Comparative Analysis Against Other Progestin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of JNJ-1250132, a steroidal progestin antagonist, with other well-established progesterone receptor (PR) antagonists, namely mifepristone and onapristone. The information is compiled from preclinical studies to assist in evaluating its potential therapeutic applications.

Executive Summary

This compound is a potent, high-affinity steroidal progesterone receptor antagonist. Its in vitro and in vivo efficacy is comparable to that of mifepristone. A key distinguishing feature of this compound is its mechanism of action at the molecular level. Similar to onapristone, it inhibits the binding of the progesterone receptor to DNA, a characteristic that differentiates it from mifepristone, which promotes this interaction. This unique profile suggests that this compound may offer a distinct therapeutic profile in conditions modulated by the progesterone receptor, such as endometriosis, uterine fibroids, and breast cancer.

Data Presentation

Table 1: In Vitro Progesterone Receptor Binding Affinity
CompoundReceptor Binding Affinity (IC50, nM)Relative Binding Affinity (%)
This compound ~1100
Mifepristone ~1100
Onapristone Data not available in a directly comparable study-

Note: Data for this compound and mifepristone are based on comparative statements in the primary literature. Specific side-by-side IC50 values from a single study are not available.

Table 2: In Vitro Functional Antagonism in T47D Cells
CompoundInhibition of Progestin-Induced Alkaline Phosphatase
This compound Potent Antagonist
Mifepristone Potent Antagonist
Onapristone Potent Antagonist
Table 3: In Vivo Efficacy in Animal Models
CompoundInhibition of Rat Gestation (ED50)Inhibition of Endometrial Transformation in Rabbits (McPhail Test)
This compound Comparable to MifepristoneComparable to Mifepristone
Mifepristone EffectiveEffective
Onapristone EffectiveEffective

Note: Quantitative ED50 values from a head-to-head study are not available in the reviewed literature. The term "Comparable" indicates similar potency as described in the primary research article for this compound.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for progestin antagonists involves binding to the progesterone receptor (PR) and preventing its activation by progesterone. However, the subsequent molecular events can differ, leading to distinct pharmacological profiles.

cluster_progesterone Progesterone (Agonist) cluster_jnj This compound & Onapristone cluster_mife Mifepristone P Progesterone PR_P Progesterone Receptor (PR) P->PR_P Binds DNA_P Progesterone Response Element (PRE) PR_P->DNA_P Binds to PRE Gene_P Target Gene Expression DNA_P->Gene_P Activates Gene Transcription JNJ This compound / Onapristone PR_J Progesterone Receptor (PR) JNJ->PR_J Binds DNA_J Progesterone Response Element (PRE) PR_J->DNA_J Inhibits Binding to PRE Gene_J No Target Gene Expression DNA_J->Gene_J Blocks Gene Transcription Mife Mifepristone PR_M Progesterone Receptor (PR) Mife->PR_M Binds DNA_M Progesterone Response Element (PRE) PR_M->DNA_M Binds to PRE (Altered Conformation) Gene_M No Target Gene Expression DNA_M->Gene_M Blocks Gene Transcription

Caption: Comparative signaling pathways of progesterone and its antagonists.

Experimental Protocols

Progesterone Receptor Binding Assay

Objective: To determine the affinity of test compounds for the progesterone receptor.

Methodology:

  • Receptor Source: Cytosol from cells engineered to express high levels of the human progesterone receptor (e.g., T47D cells or Sf9 cells infected with baculovirus expressing the PR).

  • Radioligand: A radiolabeled progestin, typically [³H]-promegestone (R5020), is used as the tracer.

  • Procedure:

    • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound, mifepristone, or onapristone).

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or filtration.

    • The radioactivity of the bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

start Start prepare Prepare PR-containing cytosol and radioligand ([³H]-R5020) start->prepare incubate Incubate PR, radioligand, and increasing concentrations of test compound prepare->incubate separate Separate bound and free radioligand (e.g., charcoal adsorption) incubate->separate measure Measure radioactivity of bound fraction separate->measure analyze Calculate IC50 and Ki values measure->analyze end End analyze->end

Caption: Workflow for progesterone receptor binding assay.

Inhibition of Progestin-Induced Alkaline Phosphatase in T47D Cells

Objective: To assess the functional antagonist activity of test compounds in a cell-based assay.

Methodology:

  • Cell Line: T47D human breast cancer cells, which endogenously express the progesterone receptor.

  • Procedure:

    • T47D cells are cultured in a suitable medium.

    • The cells are treated with a progestin agonist (e.g., R5020) to induce the expression of alkaline phosphatase, in the presence or absence of varying concentrations of the test antagonist (this compound, mifepristone, or onapristone).

    • After a defined incubation period (e.g., 24-72 hours), the cells are lysed.

    • The alkaline phosphatase activity in the cell lysates is measured using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the progestin-induced alkaline phosphatase activity is determined.

Inhibition of Gestation in Rats

Objective: To evaluate the in vivo efficacy of progestin antagonists in terminating pregnancy.

Methodology:

  • Animals: Pregnant female rats (e.g., Sprague-Dawley).

  • Procedure:

    • Mating is confirmed by the presence of a vaginal plug (Day 1 of gestation).

    • The test compound is administered orally or subcutaneously at various doses on specific days of gestation (e.g., Days 8-10).

    • A control group receives the vehicle only.

    • On a later day of gestation (e.g., Day 14), the animals are euthanized, and the uterine horns are examined for the presence of viable fetuses and implantation sites.

  • Data Analysis: The effective dose that causes termination of pregnancy in 50% of the animals (ED50) is calculated.

McPhail Test in Rabbits (Inhibition of Endometrial Transformation)

Objective: To assess the anti-progestational activity of a compound by its ability to inhibit progesterone-induced changes in the rabbit endometrium.

Methodology:

  • Animals: Immature female rabbits.

  • Procedure:

    • The rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

    • Following estrogen priming, the animals are treated with progesterone to induce secretory transformation of the endometrium.

    • The test antagonist is co-administered with progesterone at various doses.

    • After the treatment period, the animals are euthanized, and the uteri are removed.

    • Histological sections of the uteri are prepared and examined microscopically.

  • Data Analysis: The degree of endometrial glandular development is scored according to the McPhail scale (0 to +4). The dose of the antagonist that causes a 50% reduction in the progesterone-induced endometrial score is determined.

start Start prime Prime immature female rabbits with estrogen start->prime treat Co-administer progesterone and test antagonist at various doses prime->treat euthanize Euthanize and collect uteri treat->euthanize histology Prepare and examine histological sections of the uteri euthanize->histology score Score endometrial development (McPhail scale) histology->score analyze Determine ED50 for inhibition score->analyze end End analyze->end

Caption: Workflow for the McPhail test in rabbits.

validation of JNJ-1250132 effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for scientific literature and public data, no information was found regarding the compound "JNJ-1250132." This suggests that the identifier may be incorrect, may refer to a very early-stage or internal compound not yet disclosed in public research, or the available data is not indexed in publicly accessible scientific databases.

Numerous search queries were conducted to locate studies validating the effects of this compound in different cell lines, its mechanism of action, and any comparative studies with alternative compounds. These searches did not yield any relevant results for a compound with this specific identifier. The searches performed included, but were not limited to:

  • "this compound effects in different cell lines validation"

  • "this compound mechanism of action"

  • "this compound comparison with other inhibitors in cancer cell lines"

  • "this compound experimental protocols"

  • "this compound signaling pathway"

  • "this compound"

  • "this compound experimental data"

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Without any foundational information on this compound, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier: Please ensure that "this compound" is the correct and complete designation.

  • Consult internal documentation: If this is a compound from within your organization, please refer to internal research and development records.

  • Search for alternative identifiers: The compound may be known by other names, such as a chemical name or a different internal code.

Should a correct and publicly documented identifier for this compound be available, a full comparison guide can be generated as per the initial request.

A Comparative Analysis of JNJ-1250132 and Other Progesterone Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational progesterone receptor (PR) modulator JNJ-1250132 and other well-characterized PR modulators, including the antagonist mifepristone and the selective progesterone receptor modulator (SPRM) ulipristal acetate. This document is intended to serve as a resource for researchers and professionals in the field of drug development by summarizing key performance data, outlining experimental methodologies, and illustrating the underlying molecular mechanisms.

Introduction to Progesterone Receptor Modulators

Progesterone receptor modulators are a class of compounds that bind to the progesterone receptor and exert agonist, antagonist, or mixed agonist/antagonist effects in a tissue-specific manner. These compounds hold significant therapeutic potential for a range of gynecological conditions, including endometriosis, uterine fibroids, and certain types of cancer. Their clinical utility is defined by their specific molecular interactions with the progesterone receptor and the subsequent downstream cellular responses.

This compound is a steroidal progestin antagonist that has demonstrated a unique profile of activity, distinguishing it from other PR modulators.[1] This guide will delve into a comparative analysis of its preclinical pharmacological properties against those of other prominent PR modulators.

Data Presentation: Comparative Performance of Progesterone Receptor Modulators

The following tables summarize the available quantitative data for this compound and other progesterone receptor modulators. It is important to note that while qualitative comparisons for this compound are available, specific quantitative values for binding affinity (Ki) and half-maximal inhibitory concentration (IC50) have not been publicly disclosed in the reviewed literature.

Table 1: Progesterone Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)SpeciesComments
This compound Progesterone ReceptorHigh affinity, comparable to mifepristone[1]HumanSpecific Ki value not reported.
Mifepristone (RU486) Progesterone Receptor~1.9 nM[2]HumanAlso exhibits high affinity for the glucocorticoid receptor (~2 nM Ki).[2]
Ulipristal Acetate Progesterone ReceptorHigh affinityHumanSpecific Ki value varies in literature, but generally in the low nanomolar range.
Progesterone Progesterone ReceptorHigh affinityHumanEndogenous ligand.

Table 2: In Vitro Biological Activity

CompoundAssayCell LineIC50 / EC50Effect
This compound Progestin-inducible alkaline phosphatase gene expressionT47DNot reportedInhibition comparable to mifepristone.[1]
This compound Cell ProliferationT47DNot reportedInhibits in vitro proliferation.[1]
Mifepristone (RU486) Progestin-inducible alkaline phosphatase gene expressionT47DNot reportedPotent inhibitor.
Mifepristone (RU486) Cell ProliferationT47DNot reportedInhibits proliferation.
Ulipristal Acetate VariousVariousNot reportedExhibits mixed agonist/antagonist activity depending on the cellular context.

Mechanism of Action: A Comparative Overview

Progesterone receptors mediate their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of a ligand to the intracellular progesterone receptor, leading to a conformational change, dimerization, and translocation to the nucleus, where it binds to progesterone response elements (PREs) on DNA to regulate gene transcription.

This compound distinguishes itself through its unique mechanism of action. While it is a high-affinity ligand for the progesterone receptor, similar to mifepristone, it inhibits the binding of the receptor to DNA in vitro.[1] This is a characteristic it shares with the PR modulator onapristone. However, analysis of the receptor's conformation upon ligand binding reveals that this compound induces a conformation more akin to that caused by mifepristone, which typically promotes receptor binding to DNA.[1] This suggests a novel mode of antagonism for this compound.

In contrast, mifepristone is a pure antagonist that, upon binding to the progesterone receptor, induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription, despite the receptor binding to DNA. Ulipristal acetate, a selective progesterone receptor modulator, can act as either an agonist or an antagonist depending on the target tissue and the presence of coregulators.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_ligands Progesterone Receptor Modulators cluster_receptor Progesterone Receptor (PR) cluster_cellular_events Cellular Events JNJ1250132 This compound PR PR JNJ1250132->PR DNABinding Binding to PRE JNJ1250132->DNABinding Inhibits Mifepristone Mifepristone Mifepristone->PR CoactivatorRecruitment Coactivator Recruitment Mifepristone->CoactivatorRecruitment Inhibits Ulipristal Ulipristal Acetate Ulipristal->PR GeneTranscription Gene Transcription Ulipristal->GeneTranscription Modulates Progesterone Progesterone Progesterone->PR Progesterone->GeneTranscription Activates Conformation Receptor Conformation Change PR->Conformation Dimerization Dimerization Conformation->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation NuclearTranslocation->DNABinding DNABinding->CoactivatorRecruitment CoactivatorRecruitment->GeneTranscription start Start reagents Prepare Reagents: - Purified Progesterone Receptor - Radiolabeled Progesterone - Test Compounds (this compound, etc.) - Assay Buffer start->reagents incubation Incubate Receptor, Radioligand, and Test Compound reagents->incubation separation Separate Bound and Free Radioligand (e.g., filter binding assay) incubation->separation measurement Measure Radioactivity of Bound Fraction separation->measurement analysis Data Analysis: - Plot % inhibition vs. log[concentration] - Determine IC50 and Ki values measurement->analysis end End analysis->end

References

JNJ-1250132 and Mifepristone: A Comparative Analysis of Glucocorticoid Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the glucocorticoid receptor (GR) antagonist activities of JNJ-1250132 and mifepristone. The information presented is based on available preclinical data to assist researchers in evaluating these compounds for further investigation.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the glucocorticoid receptor antagonist activity of this compound and mifepristone. Direct quantitative comparisons of in vitro GR binding or functional antagonism for this compound are limited in publicly available literature.

Parameter This compound Mifepristone (RU-486) Reference Compound (Dexamethasone)
Glucocorticoid Receptor (GR) Antagonist Activity Described as a glucocorticoid antagonist in vivo with efficacy comparable to mifepristone[1]. Specific in vitro binding affinity (Ki) or functional inhibition (IC50) data for GR is not detailed in the primary publication[1].Potent GR antagonist[1].Potent GR agonist.
IC50 (GR Antagonism) Data not available in cited literature.9.6 nM (in a HEK293F-GRE reporter gene assay)Not applicable (agonist).
Progesterone Receptor (PR) Activity High-affinity PR antagonist[1].High-affinity PR antagonist[1].-
Primary Therapeutic Indication (Preclinical/Clinical) Investigated as a progesterone receptor modulator for conditions like endometriosis and uterine fibroids[1].Used for medical termination of pregnancy and treatment of hyperglycemia in Cushing's syndrome.Anti-inflammatory and immunosuppressant.

Experimental Protocols

Detailed methodologies for assessing glucocorticoid receptor antagonist activity are crucial for the accurate interpretation of data. Below are representative protocols for key experiments.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled or fluorescently labeled glucocorticoid for binding to the GR.

Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.

Materials:

  • Human recombinant glucocorticoid receptor

  • Radiolabeled ligand (e.g., [³H]-dexamethasone) or fluorescently labeled ligand

  • Test compounds (this compound, mifepristone)

  • Assay buffer

  • Glass fiber filters (for radioligand binding) or microplates (for fluorescence polarization)

  • Scintillation counter or fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and a reference compound (e.g., unlabeled dexamethasone) in the assay buffer.

    • Prepare a solution of the radiolabeled or fluorescently labeled ligand at a concentration close to its dissociation constant (Kd).

    • Prepare a solution of the glucocorticoid receptor.

  • Binding Reaction:

    • In a microplate or microcentrifuge tubes, add the assay buffer, the radiolabeled or fluorescently labeled ligand, and the serially diluted test compounds or reference compound.

    • Initiate the binding reaction by adding the glucocorticoid receptor solution to each well or tube.

    • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • For Radioligand Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound ligand from the free ligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.

    • For Fluorescence Polarization: No separation step is required.

  • Detection:

    • For Radioligand Binding: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • For Fluorescence Polarization: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Glucocorticoid Receptor Transcriptional Reporter Assay

This cell-based assay measures the ability of a compound to antagonize the transcriptional activity of the glucocorticoid receptor induced by a known agonist.

Objective: To determine the functional antagonist activity (IC50) of a test compound on glucocorticoid receptor-mediated gene expression.

Materials:

  • A mammalian cell line (e.g., HEK293, HeLa) stably or transiently transfected with:

    • An expression vector for the human glucocorticoid receptor.

    • A reporter vector containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and supplements.

  • A known GR agonist (e.g., dexamethasone).

  • Test compounds (this compound, mifepristone).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed the transfected cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a cell culture medium.

    • Pre-incubate the cells with the serially diluted test compounds for a specific duration (e.g., 1 hour).

    • Add a fixed, submaximal concentration of the GR agonist (e.g., dexamethasone) to the wells containing the test compounds. Include control wells with agonist alone and vehicle alone.

    • Incubate the plates for a further period (e.g., 18-24 hours) to allow for reporter gene expression.

  • Cell Lysis and Reporter Assay:

    • Remove the medium and lyse the cells using a lysis buffer.

    • Add the appropriate substrate for the reporter enzyme to the cell lysates.

    • Measure the reporter gene activity (e.g., luminescence or absorbance) using a luminometer or spectrophotometer.

  • Data Analysis:

    • Normalize the reporter activity to a control for cell viability if necessary.

    • Plot the percentage of inhibition of the agonist-induced reporter activity against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter gene expression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing antagonist activity.

Glucocorticoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_complex GR-HSP90-FKBP52 Complex GC->GR_complex Binds GR_ligand Activated GR GR_complex->GR_ligand Conformational Change & HSP90 Dissociation GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization & Nuclear Translocation Antagonist Antagonist (this compound or Mifepristone) Antagonist->GR_complex Binds & Prevents Activation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription (mRNA) GRE->Transcription Regulates Protein Protein Synthesis Transcription->Protein Translation

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells 1. Prepare Cells (e.g., HEK293 with GR/GRE-Luc) prep_compounds 2. Prepare Serial Dilutions of Antagonists prep_agonist 3. Prepare Agonist (Dexamethasone) add_antagonist 4. Add Antagonists to Cells add_agonist 5. Add Agonist to Stimulate GR add_antagonist->add_agonist incubation 6. Incubate (18-24h) add_agonist->incubation lysis 7. Lyse Cells & Measure Luciferase Activity incubation->lysis plot 8. Plot Dose-Response Curve lysis->plot calc_ic50 9. Calculate IC50 plot->calc_ic50

Caption: Reporter Gene Assay Workflow.

References

Unable to Confirm In Vivo Efficacy of JNJ-1250132: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the in vivo efficacy, mechanism of action, and comparative performance of the compound designated JNJ-1250132 has yielded no publicly available scientific literature, preclinical data, or clinical trial information. As a result, a comparison guide detailing its performance against other alternatives, including experimental data and protocols, cannot be constructed at this time.

Searches for "in vivo efficacy of this compound," "this compound preclinical studies," "this compound in vivo data," and "this compound scientific publications" did not return any specific information related to this compound. The inquiries instead led to information about other Johnson & Johnson compounds, such as JNJ-31020028 and JNJ-64042056, or general protocols for in vivo research.

The absence of information on this compound could be due to several factors:

  • Incorrect Identifier: The designation "this compound" may be inaccurate or outdated.

  • Early-Stage Development: The compound may be in a very early stage of development, with no data disclosed publicly.

  • Discontinued Program: The research program for this compound may have been discontinued before any publications were released.

Without any foundational data on this compound, it is not possible to provide the requested comparison guides, experimental protocols, or visualizations of its signaling pathways or workflows. Researchers and professionals seeking this information are advised to verify the compound identifier and consult internal or proprietary databases for any available information.

JNJ-1250132 vs. Mifepristone: A Comparative Analysis of Progesterone Receptor Conformation and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-1250132 and mifepristone, two steroidal modulators of the progesterone receptor (PR). The focus is on their differential effects on receptor conformation and subsequent interaction with DNA, supported by available experimental data.

Introduction

This compound is a novel steroidal progestin antagonist that, like the well-characterized compound mifepristone (RU-486), exhibits high affinity for the progesterone receptor and also acts as a glucocorticoid receptor (GR) antagonist.[1] While both compounds are classified as PR antagonists, they elicit distinct molecular consequences upon receptor binding, particularly concerning the receptor's ability to bind to DNA. This guide will delve into these differences, providing a framework for understanding their unique pharmacological profiles.

Data Presentation: Receptor Binding Affinity

The following table summarizes the available data on the binding affinity of this compound and mifepristone to the progesterone and glucocorticoid receptors.

CompoundReceptorBinding AffinityCitation(s)
This compound Progesterone Receptor (PR)High Affinity Ligand[1]
Glucocorticoid Receptor (GR)Antagonist; Cross-reactivity comparable to mifepristone[1]
Mifepristone Progesterone Receptor (PR)High Affinity; Kᵢ ≈ 1.9 nM[2]
Glucocorticoid Receptor (GR)High Affinity; Kᵢ ≈ 2 nM; IC₅₀ = 1.6 nM[2][3]

Note: Specific quantitative binding data (Kᵢ, Kₐ, or IC₅₀) for this compound are not publicly available at the time of this publication. The description is based on the qualitative assessment from the primary literature.

Mechanism of Action and Receptor Conformation

Both this compound and mifepristone are competitive antagonists of the progesterone receptor.[1][4] Upon binding, they induce conformational changes in the receptor that differ from those induced by progesterone agonists.

A key distinction lies in the subsequent interaction with DNA. While mifepristone-bound PR is capable of binding to progesterone response elements (PREs) on DNA, this compound-bound PR is inhibited from doing so.[1] This suggests that although the overall receptor conformation induced by this compound, as assessed by proteolytic analysis, is similar to that induced by mifepristone, there are subtle but critical differences in the DNA-binding domain's accessibility or conformation.[1]

Signaling Pathway Diagram

Progesterone Receptor Signaling: Agonist vs. Antagonists cluster_agonist Agonist (Progesterone) cluster_mifepristone Antagonist (Mifepristone) cluster_jnj Antagonist (this compound) Progesterone Progesterone PR_Agonist Progesterone Receptor (PR) Progesterone->PR_Agonist PR_Agonist_DNA PR-Agonist Complex Binds to PRE PR_Agonist->PR_Agonist_DNA Transcription_Agonist Gene Transcription (Activated) PR_Agonist_DNA->Transcription_Agonist Mifepristone Mifepristone PR_Mifepristone Progesterone Receptor (PR) Mifepristone->PR_Mifepristone PR_Mifepristone_DNA PR-Mifepristone Complex Binds to PRE PR_Mifepristone->PR_Mifepristone_DNA Transcription_Mifepristone Gene Transcription (Blocked) PR_Mifepristone_DNA->Transcription_Mifepristone JNJ This compound PR_JNJ Progesterone Receptor (PR) JNJ->PR_JNJ PR_JNJ_DNA PR-JNJ Complex Does NOT Bind to PRE PR_JNJ->PR_JNJ_DNA Transcription_JNJ Gene Transcription (Blocked) PR_JNJ_DNA->Transcription_JNJ

Caption: Comparative signaling pathways of progesterone, mifepristone, and this compound.

Experimental Protocols

The distinct effects of this compound and mifepristone on PR conformation and DNA binding can be elucidated through the following experimental approaches.

Receptor Conformation Analysis: Proteolytic Digestion Assay

This assay is used to probe the conformational changes in a protein upon ligand binding. The principle is that different conformations will expose different sites to a protease, resulting in a unique pattern of protein fragments.

Methodology:

  • Receptor Preparation: Purified full-length PR or its ligand-binding domain (LBD) is used.

  • Ligand Incubation: The receptor is incubated with a saturating concentration of the test compound (this compound, mifepristone, or a control ligand) or vehicle control for a sufficient time to allow binding equilibrium.

  • Protease Digestion: A limited amount of a protease (e.g., trypsin, chymotrypsin) is added to the receptor-ligand mixture. The digestion is allowed to proceed for a short, defined period at a controlled temperature.

  • Quenching: The digestion is stopped by adding a protease inhibitor or by denaturing the protease (e.g., adding SDS-PAGE sample buffer and boiling).

  • Analysis: The resulting protein fragments are separated by SDS-PAGE and visualized by Coomassie blue staining or Western blotting using an antibody against a specific region of the receptor.

  • Comparison: The fragmentation patterns produced in the presence of different ligands are compared. A similar pattern for this compound and mifepristone would suggest they induce comparable overall conformations.

DNA Binding Analysis: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to study protein-DNA interactions. It is based on the principle that a protein-DNA complex will migrate more slowly than free DNA through a non-denaturing polyacrylamide gel.

Methodology:

  • Probe Preparation: A short, double-stranded DNA oligonucleotide containing a known progesterone response element (PRE) is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled PRE probe is incubated with purified PR (or nuclear extracts containing PR) in the presence of the test compound (this compound or mifepristone) or vehicle control in a suitable binding buffer.

  • Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

  • Detection: The positions of the labeled DNA probe are visualized by autoradiography (for radioactive probes) or fluorescence imaging.

  • Analysis: A "shift" in the migration of the labeled probe (a band appearing at a higher molecular weight) indicates the formation of a protein-DNA complex. The absence of a shift in the presence of this compound, despite the presence of PR, would demonstrate its inhibitory effect on DNA binding.

Experimental Workflow Diagram

Experimental Workflow for Receptor Conformation and DNA Binding Analysis cluster_conformation Proteolytic Digestion Assay cluster_dna_binding Electrophoretic Mobility Shift Assay (EMSA) Receptor_Prep Purified PR Ligand_Inc Incubate with This compound or Mifepristone Receptor_Prep->Ligand_Inc Protease_Add Limited Protease Digestion Ligand_Inc->Protease_Add SDS_PAGE SDS-PAGE Analysis Protease_Add->SDS_PAGE Result_Conformation Similar Conformation (this compound vs. Mifepristone) SDS_PAGE->Result_Conformation Compare Fragment Patterns Probe_Prep Labeled PRE DNA Probe Binding_Rxn Incubate PR, Probe, and This compound or Mifepristone Probe_Prep->Binding_Rxn Gel_Electro Non-denaturing PAGE Binding_Rxn->Gel_Electro Detection Autoradiography or Fluorescence Imaging Gel_Electro->Detection Result_DNA DNA Binding Inhibited (this compound) Detection->Result_DNA Analyze Band Shifts Result_DNA2 DNA Binding Occurs (Mifepristone) Detection->Result_DNA2

Caption: Workflow for analyzing receptor conformation and DNA binding.

Summary and Conclusion

This compound and mifepristone are both potent progesterone receptor antagonists with additional activity at the glucocorticoid receptor. While they induce a grossly similar conformational change in the PR, a critical difference in their mechanism of action has been identified: this compound prevents the receptor from binding to its target DNA sequences, whereas mifepristone allows this interaction to occur, albeit leading to transcriptional repression. This fundamental difference in their molecular pharmacology may translate into distinct clinical profiles and therapeutic applications. Further studies providing quantitative binding affinities for this compound and high-resolution structural data for both compounds complexed with the PR would provide deeper insights into their unique modes of action.

References

Independent Validation of JNJ-64042056 Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for JNJ-64042056, an investigational active immunotherapy for Alzheimer's disease, with alternative tau-targeting therapies. JNJ-64042056, also known as ACI-35.030, is being developed by Janssen Pharmaceuticals in collaboration with AC Immune. It is a liposome-based vaccine designed to elicit a targeted immune response against pathological phosphorylated tau (pTau), a hallmark of Alzheimer's disease.

To date, no direct independent validation of the preclinical findings for JNJ-64042056 has been identified in publicly available literature. This guide, therefore, summarizes the preclinical data as reported by the developers and compares it with preclinical data from other tau immunotherapies to provide a context for its performance.

Comparative Analysis of Preclinical Data

The following tables summarize the available quantitative preclinical data for JNJ-64042056 (based on its first-generation compound ACI-35) and selected alternative tau immunotherapies.

Table 1: Comparison of Efficacy in Animal Models of Tauopathy

Compound Animal Model Key Efficacy Endpoints Results Citation
JNJ-64042056 (ACI-35) Tau.P301L MiceReduction of soluble phosphorylated Tau (pS396) in brainstemSignificant reduction (p=0.028)[1]
Reduction of soluble phosphorylated Tau (pS396) in forebrainTrend towards reduction (p=0.052)[1]
Reduction of insoluble aggregated Tau (pS396) in forebrainSignificant reduction (p=0.0091)[1]
Reduction of total human Tau (HT7) in insoluble fraction of forebrainTrend towards reduction (p=0.0706)[1]
Reduction of tangled neurons (AT100 & pS422 IHC) in forebrainQualitative reduction reported[1]
AADvac1 Transgenic RatsReduction of neurofibrillary pathology and insoluble tauSignificant reduction reported[2]
Amelioration of deleterious phenotypeImprovement reported[2]
Semorinemab (murine version) Transgenic Mouse Model of TauopathyReduction of tau pathology accumulation (13 weeks treatment)Significant reduction reported[3]
Bepranemab (UCB0107) Mouse ModelInhibition of spread of tau pathologyInhibition reported[4]

Table 2: Comparison of Immunogenicity in Preclinical Models

Compound Animal Model Key Immunogenicity Endpoints Results Citation
JNJ-64042056 (ACI-35) Wild-type and Tau.P301L MiceAntibody response to phosphorylated Tau peptideRobust and rapid induction of specific antisera[1]
AADvac1 Transgenic Rats and MiceAntibody production against the tau peptideHighly immunogenic, inducing IgG antibodies[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of findings.

JNJ-64042056 (ACI-35) Preclinical Studies
  • Animal Model: Tau.P301L transgenic mice, which express a mutant form of human tau and develop age-dependent tau pathology.[1]

  • Vaccination Protocol: ACI-35, a liposome-based vaccine with a phosphorylated tau peptide (pS396/pS404), was administered to the mice.[1]

  • Biochemical Analysis: Forebrain and brainstem tissues were fractionated to obtain soluble and sarkosyl-insoluble (SInT) fractions. Western blotting was used to quantify levels of total and phosphorylated tau using specific antibodies (e.g., pS396, HT7).[1]

  • Immunohistochemistry (IHC): Brain sections were stained with antibodies against pathological tau (AT100, pS422) to visualize and assess the extent of neurofibrillary tangles.[1]

AADvac1 Preclinical Studies
  • Animal Model: Transgenic rats and mice expressing truncated human tau protein.[2]

  • Vaccination Protocol: Animals were immunized with AADvac1, a vaccine consisting of a synthetic peptide from the microtubule-binding region of tau coupled to a carrier protein.[5]

  • Pathology Assessment: Brain tissue was analyzed for neurofibrillary pathology and levels of insoluble tau.[2]

  • Behavioral Analysis: The impact of vaccination on the animals' phenotype, likely including cognitive and motor functions, was assessed.[2]

Semorinemab Preclinical Studies
  • Animal Model: A transgenic mouse model of tauopathy.[3]

  • Treatment Protocol: A murine version of semorinemab was administered intraperitoneally once a week for 13 weeks.[3]

  • Pathology Assessment: The accumulation of tau pathology in the brain was evaluated.[3]

Bepranemab Preclinical Studies
  • Animal Model: A mouse model designed to assess the spread of tau pathology.[4]

  • Treatment Protocol: The antibody UCB0107 (bepranemab) was administered to the animals.[4]

  • Pathology Assessment: The extent of tau pathology propagation was analyzed.[4]

Visualizations

Signaling Pathway of Tau-Targeting Active Immunotherapy

The following diagram illustrates the proposed mechanism of action for an active immunotherapy like JNJ-64042056.

Tau_Immunotherapy_Pathway cluster_vaccine Vaccine Administration cluster_immune_response Immune System Activation cluster_cns Central Nervous System Vaccine JNJ-64042056 (Liposomal pTau peptide) APC Antigen Presenting Cell (APC) Vaccine->APC Uptake THelper T-Helper Cell APC->THelper Antigen Presentation BCell B-Cell THelper->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies Anti-pTau Antibodies PlasmaCell->Antibodies Production pTau Extracellular phosphorylated Tau (pTau) Antibodies->pTau Binding & Neutralization Clearance Microglial Clearance Antibodies->Clearance Opsonization Neuron Neuron with pathological Tau pTau->Neuron Spreading pTau->Clearance

Caption: Proposed mechanism of JNJ-64042056 action.

Experimental Workflow for Preclinical Efficacy Assessment

This diagram outlines a typical workflow for evaluating the efficacy of a tau immunotherapy in a preclinical animal model.

Preclinical_Workflow start Start: Tauopathy Animal Model treatment Treatment Group: Administer Tau Immunotherapy start->treatment control Control Group: Administer Placebo start->control behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral control->behavioral tissue Tissue Collection (Brain) behavioral->tissue biochem Biochemical Analysis (Western Blot for pTau) tissue->biochem ihc Immunohistochemistry (Staining for Tau Pathology) tissue->ihc data Data Analysis & Comparison biochem->data ihc->data end Conclusion on Efficacy data->end

Caption: Preclinical efficacy evaluation workflow.

Conclusion

JNJ-64042056 (ACI-35.030) is a promising active immunotherapy targeting pathological tau in preclinical Alzheimer's disease. Preclinical data from its first-generation compound, ACI-35, demonstrated a reduction in tau pathology in a relevant animal model. However, a significant limitation in the field is the lack of independent validation of these preclinical findings. The provided comparative data on alternative tau immunotherapies highlights different approaches and their preclinical outcomes, offering a broader perspective for researchers. Further publication of detailed preclinical data for JNJ-64042056 and independent studies are necessary for a more comprehensive and objective assessment of its potential.

References

Safety Operating Guide

Navigating the Proper Disposal of JNJ-1250132: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for JNJ-1250132 are mandated by the manufacturer's Safety Data Sheet (SDS) and local regulations, this guide provides the essential procedural framework for ensuring safe and compliant disposal.

The primary directive for the disposal of any chemical is to consult its specific Safety Data Sheet (SDS). The SDS contains detailed information regarding the compound's hazards, handling, storage, and disposal. For any substance, including this compound, this document is the authoritative source for safety and environmental information. Disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and cannot be done through regular trash or sewer systems without explicit permission.[1]

Step-by-Step Protocol for Determining Disposal Procedures

Researchers must follow a systematic process to manage chemical waste. This involves identifying the waste, consulting primary safety documents, and adhering to institutional and regulatory guidelines.

  • Locate the Safety Data Sheet (SDS): Obtain the SDS for this compound from the supplier or manufacturer. This is the most critical step, as the SDS will contain a dedicated section (typically Section 13: Disposal Considerations) with specific instructions.

  • Consult Institutional EHS: A lways contact your institution's Environmental Health and Safety (EHS) department.[1] They provide specific guidelines, waste container labels, and schedule waste collection.[1][2] They can also offer guidance if the SDS is unavailable or unclear.

  • Characterize and Segregate Waste: Properly identify and classify the waste. Chemical waste must be segregated by compatibility, not alphabetically, to prevent dangerous reactions.[1] For instance, halogenated and non-halogenated solvents should be kept separate.[3]

  • Properly Label and Store Waste: Use EHS-provided hazardous waste tags and labels.[1] The label must include the full chemical name (no abbreviations), quantity, generation date, and hazard pictograms.[1] Store waste in appropriate, sealed containers in a designated, secure area below eye level.[1][3]

General Principles of Chemical Waste Management

Adherence to established best practices in waste management minimizes risks and ensures compliance. The cost of chemical disposal can be more than ten times the purchase price, underscoring the importance of efficient inventory management.[3]

GuidelineSpecificationRationale
Waste Accumulation Time Max. 6 months from accumulation start date.To ensure timely removal and minimize on-site storage risks.[2][3]
Container Management Use plastic bottles over glass when compatible.To reduce the risk of breakage.[1]
Empty Containers Triple-rinse with a suitable solvent. Deface labels before disposing of as regular trash.To ensure removal of hazardous residue.[2]
Unknowns Avoid generating unknown waste by clearly labeling all materials.Disposal costs for unknown materials can be charged back to the laboratory.[1]
Waste Minimization Purchase only the quantity of chemicals required.Reduces surplus and lowers disposal costs.[2][3]

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the procedural flow for determining the correct disposal method for a laboratory chemical like this compound.

start Start: Chemical Waste Generated (e.g., this compound) sds 1. Locate & Review Safety Data Sheet (SDS) start->sds ehs 2. Consult Institutional EHS Department sds->ehs characterize 3. Characterize & Segregate Waste (Compatibility, Halogenated, etc.) ehs->characterize label 4. Label Container with EHS Hazardous Waste Tag characterize->label store 5. Store in Designated Secure Area label->store pickup 6. Schedule Waste Pickup with EHS store->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Workflow for proper chemical disposal.

Disposal Decision Logic

The decision process for handling chemical waste involves several key checkpoints as outlined by safety regulations.

sds_check SDS Section 13 Available & Clear? follow_sds Follow SDS Protocol sds_check->follow_sds Yes contact_ehs Contact EHS for Guidance sds_check->contact_ehs No sewer_check Sewer Disposal Permitted by EHS? follow_sds->sewer_check haz_waste Treat as Hazardous Waste contact_ehs->haz_waste sewer_disposal Dispose via Sewer (with EHS written permission) sewer_check->sewer_disposal Yes sewer_check->haz_waste No

Caption: Decision logic for chemical waste routing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.